(R)-Benzyl (4-hydroxybutan-2-yl)carbamate
Description
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Structure
3D Structure
Properties
IUPAC Name |
benzyl N-[(2R)-4-hydroxybutan-2-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3/c1-10(7-8-14)13-12(15)16-9-11-5-3-2-4-6-11/h2-6,10,14H,7-9H2,1H3,(H,13,15)/t10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLDCAJWAPVPCFY-SNVBAGLBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCO)NC(=O)OCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCO)NC(=O)OCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Whitepaper: Properties, Mechanistic Utility, and Workflows for (R)-Benzyl (4-hydroxybutan-2-yl)carbamate (CAS 866395-21-3)
Executive Summary
(R)-Benzyl (4-hydroxybutan-2-yl)carbamate (CAS 866395-21-3) is a highly specialized, enantiomerically pure chiral building block[1]. Recognized primarily as the carboxybenzyl (Cbz) protected derivative of (R)-3-amino-1-butanol (CAS 61477-40-5), this compound is a critical linchpin in the commercial synthesis of advanced active pharmaceutical ingredients (APIs)[2]. Its most prominent application is in the synthesis of Dolutegravir, a blockbuster HIV-1 integrase strand transfer inhibitor[3]. This whitepaper provides a comprehensive technical analysis of its physicochemical properties, its mechanistic role in asymmetric synthesis, and field-validated protocols for its utilization.
Physicochemical & Structural Profiling
Structurally, CAS 866395-21-3 features a primary hydroxyl group, a secondary chiral center with an absolute (R)-configuration, and an amine masked by a Cbz protecting group[4].
Table 1: Core Physicochemical Properties
| Property | Value / Description |
| Chemical Name | (R)-Benzyl (4-hydroxybutan-2-yl)carbamate |
| Synonyms | N-Cbz-(R)-3-amino-1-butanol; benzyl N-[(2R)-4-hydroxybutan-2-yl]carbamate |
| CAS Registry Number | 866395-21-3[4] |
| Molecular Formula | C12H17NO3[1] |
| Molecular Weight | 223.27 g/mol [1] |
| SMILES | O=C(OCC1=CC=CC=C1)NCCO[1] |
| Physical Form | Colorless to light yellow viscous liquid/oil[5] |
Mechanistic Causality in API Synthesis
The Rationale for Cbz Protection
In the synthesis of complex APIs, the free amino alcohol ((R)-3-amino-1-butanol) is highly polar, water-soluble, and susceptible to unwanted side reactions such as N-alkylation or oxidation[6]. By utilizing the Cbz-protected variant (CAS 866395-21-3), chemists achieve three critical advantages:
-
Orthogonality: The Cbz group is robust against mildly acidic or basic conditions used in upstream aliphatic elongations.
-
Purification Enhancement: The addition of the bulky, lipophilic benzyl ring significantly improves the compound's partition coefficient. This enables easier liquid-liquid extraction and chromatographic resolution to upgrade enantiomeric excess (ee) prior to final API assembly.
-
Traceless Cleavage: Cbz is removed via catalytic hydrogenolysis, yielding only toluene and carbon dioxide. This avoids the use of harsh acids (like TFA used for Boc removal) and prevents the formation of genotoxic alkyl halide impurities, a strict regulatory requirement in late-stage API synthesis[7].
Role in Dolutegravir Synthesis
Dolutegravir's pharmacophore relies on a unique tricyclic pyrido-pyrazine-oxazine core[8]. The stereocenter at C3 of the butanol chain directly dictates the absolute (4R,12aS) configuration of the final oxazine ring, which is absolute for its binding affinity to the HIV integrase active site[9].
Figure 1: Synthetic workflow illustrating the role of CAS 866395-21-3 in Dolutegravir API synthesis.
Experimental Methodologies & Self-Validating Protocols
To transition from the protected intermediate to the active nucleophile, a highly controlled deprotection workflow is required. The following protocol outlines the hydrogenolysis of CAS 866395-21-3 to yield (R)-3-amino-1-butanol[7].
Protocol: Catalytic Hydrogenolysis of CAS 866395-21-3
Objective: Traceless removal of the Cbz group while preserving the chiral integrity of the secondary amine. Causality & Self-Validation: This protocol is designed as a self-validating system. The progression of the reaction is visually and analytically confirmed by the transition of the molecule from a UV-active species (due to the benzyl ring) to a UV-inactive, ninhydrin-positive species.
-
Substrate Preparation: Dissolve 1.0 equivalent of (R)-Benzyl (4-hydroxybutan-2-yl)carbamate in anhydrous ethanol (10 volumes). Causality: Ethanol serves as an excellent proton-donating solvent that stabilizes the resulting free amine and facilitates hydrogen gas solubility.
-
Catalyst Loading: Under a strict nitrogen blanket, carefully add 10% w/w Palladium on Carbon (Pd/C) (typically 0.05 equivalents of Pd). Critical Safety Step: Pd/C is highly pyrophoric when dry and exposed to solvent vapors; the nitrogen blanket prevents auto-ignition.
-
Hydrogenation: Evacuate the reaction vessel and backfill with Hydrogen gas (H2). Maintain a pressure of 1-3 atm and stir vigorously at 25–30°C for 4 to 6 hours[7].
-
In-Process Control (IPC): Monitor the reaction via HPLC (254 nm) or TLC (Stain: Ninhydrin). Self-Validation: The reaction is deemed complete when the UV-active starting material peak completely disappears, and a highly polar spot appears that stains deep purple with ninhydrin (confirming the primary amine).
-
Workup & Isolation: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Causality: Celite filtration is mandated to prevent heavy metal carryover into the API stream, which is strictly regulated by ICH Q3D guidelines. Concentrate the filtrate under reduced pressure to yield (R)-3-amino-1-butanol as a colorless liquid[10].
Figure 2: Step-by-step workflow for the catalytic hydrogenolysis (deprotection) of CAS 866395-21-3.
Data Presentation & Quality Control Metrics
For the resulting intermediate to be viable for Dolutegravir synthesis, it must meet stringent quality control specifications[11]. The table below summarizes the target analytical metrics.
Table 2: Quality Control Specifications for API-Grade Intermediate
| Analytical Parameter | Specification Limit | Analytical Technique |
| Chemical Purity | ≥ 99.0% | GC (FID) or HPLC (ELSD) |
| Enantiomeric Excess (ee) | ≥ 99.5%[3] | Chiral HPLC / GC |
| Moisture Content (KF) | ≤ 0.5% | Karl Fischer Titration |
| Residual Palladium | ≤ 10 ppm | ICP-MS |
| Any Individual Impurity | ≤ 0.25%[11] | HPLC |
Conclusion
(R)-Benzyl (4-hydroxybutan-2-yl)carbamate (CAS 866395-21-3) is far more than a simple protected alcohol; it is an engineered synthetic vector designed to carry a fragile chiral center through aggressive upstream chemical environments. By leveraging its robust Cbz protection and highly predictable hydrogenolysis profile, drug development professionals can secure the high enantiomeric purity required for the tricyclic oxazine core of modern integrase inhibitors. Adherence to the self-validating IPCs and stringent QC metrics outlined in this guide ensures maximum yield and regulatory compliance in downstream API manufacturing.
References
-
Title: CAS No.61477-40-5, (R)-3-AMINO-1-BUTANOL Suppliers Source: LookChem URL: [Link]
-
Title: Dolutegravir intermediate/(R)-3-Amino-1-Butanol 61477-40-5 Source: Sinoway Industrial Co., Ltd. URL: [Link]
- Title: WO2018020380A1 - Enzymatic process for the preparation of (r)
- Title: US20160333026A1 - Novel process for the preparation of dolutegravir and pharmaceutically acceptable salts thereof Source: Google Patents URL
-
Title: Method for synthesizing (r)-3-amino-1-butanol by double-enzyme cascade catalysis Source: Patsnap URL: [Link]
Sources
- 1. 866395-21-3|(R)-Benzyl (4-hydroxybutan-2-yl)carbamate|BLD Pharm [bldpharm.com]
- 2. (R)-3-amino-1-butanol | 61477-40-5 [chemicalbook.com]
- 3. WO2018020380A1 - Enzymatic process for the preparation of (r)-3-aminobutan-1-ol, useful in preparation of dolutegravir - Google Patents [patents.google.com]
- 4. benzyl N-[(2R)-4-hydroxybutan-2-yl]carbamate | 866395-21-3 [sigmaaldrich.com]
- 5. China Dolutegravir Intermediate/(R)-3-Amino-1-Butanol 61477-40-5,Buy Dolutegravir Intermediate/(R)-3-Amino-1-Butanol 61477-40-5 Online -china-sinoway.com [china-sinoway.com]
- 6. Method for synthesizing (r)-3-amino-1-butanol by double-enzyme cascade catalysis - Eureka | Patsnap [eureka.patsnap.com]
- 7. CAS No.61477-40-5,(R)-3-AMINO-1-BUTANOL Suppliers [lookchem.com]
- 8. US20160333026A1 - Novel process for the preparation of dolutegravir and pharmaceutically acceptable salts thereof - Google Patents [patents.google.com]
- 9. NOVEL PROCESS FOR THE PREPARATION OF DOLUTEGRAVIR AND PHARMACEUTICALLY ACCEPTABLE SALTS THEREOF - Patent 3096763 [data.epo.org]
- 10. 3 Amino 1 Butanol,Amino Butanoic Acid,61477 40 5 [bzchemicals.com]
- 11. China Dolutegravir Intermediate/(R)-3-Amino-1-Butanol 61477-40-5,Buy Dolutegravir Intermediate/(R)-3-Amino-1-Butanol 61477-40-5 Online -china-sinoway.com [china-sinoway.com]
Structure and synonyms of Cbz-(R)-3-aminobutanol
Technical Monograph: Cbz-(R)-3-Aminobutanol Structural Characterization, Synthetic Protocols, and Pharmaceutical Utility
Executive Summary
Cbz-(R)-3-aminobutanol (Benzyl N-[(2R)-4-hydroxybutan-2-yl]carbamate) serves as a critical chiral building block in modern antiretroviral synthesis. It represents the N-protected derivative of (R)-3-amino-1-butanol, a moiety essential for the construction of the tricyclic core of Dolutegravir (a second-generation HIV integrase strand transfer inhibitor).
This guide provides a rigorous technical analysis of the molecule, moving beyond basic catalog data to address process chemistry challenges, stereochemical validation, and synthetic utility. It is designed for medicinal chemists requiring actionable protocols for the manipulation of chiral amino-alcohol scaffolds.
Part 1: Molecular Identity & Stereochemical Profile
Precise nomenclature is vital for procurement and regulatory filing. The (R)-configuration at the 3-position (using butane numbering) or 2-position (using carbamate numbering) is the pharmacophore-defining feature.
| Attribute | Technical Detail |
| Common Name | Cbz-(R)-3-aminobutanol |
| IUPAC Name | Benzyl N-[(2R)-4-hydroxybutan-2-yl]carbamate |
| CAS Number | 866395-21-3 (Specific (R)-isomer) |
| Parent Amine CAS | 61477-40-5 ((R)-3-amino-1-butanol) |
| Molecular Formula | |
| Molecular Weight | 223.27 g/mol |
| Chiral Center | C3 (Butanol chain numbering); C2 (Carbamate numbering) |
| Appearance | Viscous oil or low-melting solid (dependent on purity) |
| Solubility | Soluble in MeOH, EtOH, DMSO, DCM, EtOAc; Low water solubility |
Synonym Ontology:
-
N-Benzyloxycarbonyl-(R)-3-aminobutanol
-
Benzyl (R)-(4-hydroxybutan-2-yl)carbamate[1]
-
(R)-3-(Cbz-amino)-1-butanol
Part 2: Synthetic Route & Process Chemistry
The synthesis of Cbz-(R)-3-aminobutanol is typically a protection step performed on the parent amino alcohol. The choice of Cbz (Carboxybenzyl) over Boc or Fmoc is strategic: it allows for acid-catalyzed manipulations of the hydroxyl group (e.g., Appel reaction or Jones oxidation) without deprotecting the amine, while remaining stable to basic conditions.
Protocol: Schotten-Baumann Protection
-
Objective: Selective N-acylation of (R)-3-amino-1-butanol without O-acylation.
-
Scale: 100 mmol baseline.
Reagents:
-
(R)-3-amino-1-butanol (1.0 equiv)[2]
-
Benzyl chloroformate (Cbz-Cl) (1.1 equiv)[3]
-
Sodium Bicarbonate (
) (2.5 equiv) -
Solvent: THF/Water (1:1 v/v)
Step-by-Step Methodology:
-
Preparation: Dissolve (R)-3-amino-1-butanol in THF/Water (1:1) in a round-bottom flask. Cool to 0°C using an ice bath.
-
Base Addition: Add solid
in one portion. The excess base acts as a proton scavenger for the HCl generated, driving the equilibrium forward. -
Acylation: Add Cbz-Cl dropwise via an addition funnel over 30 minutes. Critical: Maintain temperature <5°C to prevent hydrolysis of Cbz-Cl or competitive O-acylation.
-
Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 12 hours. Monitor via TLC (SiO2, 50% EtOAc/Hexane). The product will be UV-active (unlike the starting amine).
-
Workup: Concentrate to remove THF. Partition the aqueous residue with Ethyl Acetate (EtOAc).[3] Wash the organic layer with 1N HCl (to remove unreacted amine), then Brine.
-
Purification: Dry over
, filter, and concentrate. If high purity is required for analytical standards (e.g., Chiral SFC), purify via flash column chromatography.
Visual Workflow (DOT Diagram)
Figure 1: Synthetic workflow for the selective N-protection of (R)-3-aminobutanol.
Part 3: Reactivity Profile & Deprotection
The utility of Cbz-(R)-3-aminobutanol lies in its orthogonal reactivity. The Cbz group renders the nitrogen non-nucleophilic, allowing the hydroxyl group to be modified.
Key Transformations:
-
Oxidation: The primary alcohol can be oxidized to the aldehyde (Swern conditions) or carboxylic acid (Jones reagent) to create
-amino acid derivatives. -
Activation: Conversion of the alcohol to a leaving group (Tosylate/Mesylate) allows for nucleophilic substitution, extending the carbon chain or cyclizing.
-
Deprotection: The Cbz group is removed via catalytic hydrogenolysis (
), regenerating the free amine with high enantiomeric retention.
Deprotection Mechanism (Hydrogenolysis)
Unlike Boc (acid labile) or Fmoc (base labile), Cbz is cleaved by reduction. This is crucial when the molecule contains acid-sensitive groups (like acetals) elsewhere.
Figure 2: Mechanistic pathway for the hydrogenolytic deprotection of the Cbz group.
Part 4: Pharmaceutical Applications (Dolutegravir)
The primary industrial driver for this scaffold is the synthesis of Dolutegravir (DTG) .[4]
-
Role: The (R)-3-aminobutanol moiety forms the C-ring of the tricyclic pyridinone core of Dolutegravir.
-
Stereochemical Impact: The (R)-stereocenter is critical for binding within the HIV integrase active site. The (S)-enantiomer shows significantly reduced viral inhibition (
). -
Why Cbz? While industrial routes often use the free amine, the Cbz-derivative is essential for:
-
Enantiomeric Purity Analysis: The free amine is difficult to resolve on chiral HPLC/SFC columns due to polarity. Derivatization with Cbz-Cl creates a UV-active, less polar species that allows precise measurement of Enantiomeric Excess (ee%).
-
Impurity Standards: Cbz-protection allows for the isolation and characterization of process impurities that might otherwise be volatile or unstable.
-
Data: Enantiomeric Impact on Potency
| Compound Variant | Configuration | HIV-1 Integrase Inhibition (
References
-
Medicines for All Institute (M4ALL). (2019).[3] Process Development Report: Synthesis of (R)-3-aminobutan-1-ol. Virginia Commonwealth University. Link
-
Sigma-Aldrich. (n.d.). Benzyl N-[(2R)-4-hydroxybutan-2-yl]carbamate Product Sheet. Merck KGaA. Link
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 9898801, (3R)-3-Amino-1-butanol. Link
- Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard text for Cbz deprotection mechanisms).
Sources
Technical Guide: The Role of (R)-Benzyl (4-hydroxybutan-2-yl)carbamate in Dolutegravir Synthesis
Executive Summary
Compound: (R)-Benzyl (4-hydroxybutan-2-yl)carbamate CAS: 866395-21-3 (R-isomer specific) Role: Critical Chiral Intermediate & Stability Anchor
In the synthesis of Dolutegravir (DTG) , a second-generation HIV Integrase Strand Transfer Inhibitor (INSTI), the control of stereochemistry is paramount. The drug's potency is strictly linked to the (4R,12aS) absolute configuration of its tricyclic core. (R)-Benzyl (4-hydroxybutan-2-yl)carbamate serves as the "Chiral Anchor" —a stable, crystallizable, and purifiable precursor that delivers the volatile and hygroscopic (R)-3-amino-1-butanol moiety into the reaction sequence with high enantiomeric excess (ee).
This guide details the strategic utility, synthesis, and deprotection protocols of this carbamate, bridging the gap between raw material procurement and the formation of the Dolutegravir pyridinone-oxazine core.
Strategic Importance: Why the Cbz-Carbamate?
While the free amine, (R)-3-amino-1-butanol , is the actual nucleophile that reacts with the pyridinone scaffold, it presents significant process chemistry challenges:
-
Physical State: It is a hygroscopic oil/low-melting solid that is difficult to handle on a multi-kilogram scale.
-
Purification: It is water-soluble and hard to purify via standard crystallization, making the removal of the (S)-enantiomer difficult.
-
Volatility: High risk of material loss during solvent stripping.
The Cbz-protected variant solves these issues by increasing molecular weight and lipophilicity, allowing for:
-
Solid-State Isolation: It can often be crystallized or precipitated, enabling the rejection of the (S)-isomer to achieve >99.5% ee.
-
Storage Stability: Resistant to oxidation and moisture compared to the free amine.
-
Controlled Release: The amine is generated in situ or immediately prior to the coupling step via mild hydrogenolysis.
Synthesis & Purification Workflow
The industrial preparation of the carbamate typically proceeds from (R)-3-aminobutyric acid or via the resolution of racemic aminobutanol.
Diagram 1: The Chiral Supply Chain
This workflow illustrates the conversion of the chiral acid to the protected alcohol, followed by its activation for Dolutegravir synthesis.
Caption: The "Chiral Anchor" strategy. The Cbz-carbamate (Green) stabilizes the stereocenter between the raw material and the critical coupling step.
Detailed Experimental Protocols
A. Synthesis of (R)-Benzyl (4-hydroxybutan-2-yl)carbamate
Context: This protocol assumes starting from (R)-3-aminobutyric acid, a common chiral pool material.
Reagents:
-
(R)-3-Aminobutyric acid (1.0 eq)
-
Benzyl chloroformate (Cbz-Cl) (1.1 eq)
-
Sodium Carbonate (Na2CO3) (2.5 eq)
-
Sodium Borohydride (NaBH4) (Reduction agent)[1]
-
Iodine or BF3·Et2O (Activator for acid reduction)
-
Solvents: THF, Water, Toluene.
Protocol:
-
Protection: Dissolve (R)-3-aminobutyric acid in water/THF (1:1). Add Na2CO3. Cool to 0–5°C.[2]
-
Add Cbz-Cl dropwise. Maintain pH >9. Stir at RT for 4 hours.
-
Acidify to pH 2 with HCl and extract the N-Cbz-(R)-aminobutyric acid into Ethyl Acetate.
-
Reduction: Dissolve the intermediate acid in dry THF. Add NaBH4 (2.5 eq).
-
Add Iodine (I2) in THF dropwise (generating borane in situ) at 0°C. Reflux for 10 hours.
-
Quench: Carefully add Methanol to destroy excess borane.
-
Workup: Evaporate solvent. Partition between water and Toluene.
-
Purification (Critical): The crude oil is often crystallized from Toluene/Heptane or purified via silica plug to yield the target carbamate as a white solid or viscous oil.
Data Table: Typical Process Metrics
| Parameter | Specification Target | Reason |
|---|---|---|
| Yield (Step 1+2) | > 85% | Economic viability. |
| Enantiomeric Excess | > 99.5% | Essential for DTG biological activity. |
| Water Content | < 0.1% | Moisture interferes with downstream coupling. |
| Appearance | White solid / Clear Oil | Color indicates oxidation byproducts. |
B. Deprotection & Cyclization (The "Application")
Context: The carbamate is deprotected to release the amine, which immediately reacts with the Dolutegravir Pyridinone Aldehyde (often generated from an acetal).
Protocol:
-
Hydrogenolysis: Charge (R)-Benzyl (4-hydroxybutan-2-yl)carbamate into a hydrogenation vessel with Methanol (10 vol).
-
Add 10% Pd/C (5 wt% loading).
-
Pressurize with H2 (3–5 bar) at 25–30°C. Stir until H2 uptake ceases (approx. 2–4 hours).
-
Filtration: Filter catalyst through Celite under Nitrogen (Note: The free amine is air-sensitive).
-
Telescoping: Do not isolate the free amine. Concentrate the filtrate to remove Methanol (if the next step uses Acetic Acid) or solvent swap directly into Acetonitrile/Acetic Acid.
-
Coupling: Add the Pyridinone Aldehyde/Acetal intermediate. Heat to 80–100°C.
-
Mechanism: The amine attacks the aldehyde (Schiff base formation) followed by intramolecular attack of the hydroxyl group on the ester/amide to close the oxazine ring.
Mechanistic Insight: The Cyclization Event
The role of the (R)-amine (derived from the carbamate) is to create the B-ring (oxazine) of Dolutegravir. The stereochemistry at the C-methyl group forces the tricyclic system into a specific conformation that fits the HIV Integrase active site.
Diagram 2: Stereochemical Logic of the Coupling
This diagram details how the free amine (post-deprotection) constructs the core.
Caption: Mechanism of action. The deprotected amine undergoes condensation and cyclization to form the pharmacophore.
Quality Control & Troubleshooting
When using (R)-Benzyl (4-hydroxybutan-2-yl)carbamate, specific impurity profiles must be monitored.
| Impurity / Issue | Origin | Mitigation Strategy |
| (S)-Enantiomer | Raw material contamination or racemization during protection. | Recrystallize the Cbz-carbamate from Toluene/Heptane. |
| Benzyl Alcohol | Byproduct of deprotection. | Ensure thorough evaporation post-hydrogenation; Benzyl alcohol can compete in the cyclization (rare but possible). |
| N-Methyl Impurity | Over-reduction during borane step. | Control temperature strictly during NaBH4/I2 addition (<5°C). |
| Incomplete Deprotection | Catalyst poisoning. | Ensure the Cbz-intermediate is free of Sulfur/Thiol impurities before hydrogenation. |
References
-
ViiV Healthcare / GlaxoSmithKline. "Process for the preparation of Dolutegravir." World Intellectual Property Organization, WO2011119566A1. Link
-
Sumino, Y., et al. "Process Research and Development of Dolutegravir: A Novel HIV Integrase Inhibitor." Organic Process Research & Development, 2019, 23(5), 716–729. Link
-
Medicines for All Institute (VCU). "Process Development Report: Synthesis of (R)-3-aminobutan-1-ol." M4ALL Technical Reports, 2019. Link
-
BLD Pharm. "(R)-Benzyl (4-hydroxybutan-2-yl)carbamate Product Data." Chemical Safety & Properties, CAS 866395-21-3. Link
-
Ziegler, R. E., et al. "7-Step Flow Synthesis of the HIV Integrase Inhibitor Dolutegravir." Angewandte Chemie International Edition, 2018, 57(24), 7181-7185.[3] Link
Sources
Chiral Amino Alcohol Building Blocks for HIV Integrase Inhibitors: A Technical Guide
Executive Summary
The evolution of HIV Integrase Strand Transfer Inhibitors (INSTIs) represents a shift from achiral flexibility (Raltegravir) to rigid, chiral stereochemistry (Dolutegravir, Bictegravir, Cabotegravir). This transition effectively eliminated the low genetic barrier to resistance observed in first-generation drugs.
The core of this stability lies in chiral amino alcohol building blocks . These small, stereochemically defined motifs are not merely linkers; they dictate the conformation of the metal-chelating scaffold, ensuring the "two-metal ion" binding mechanism remains intact even against mutant viral strains.
This guide details the structural rationale, synthetic strategies, and quality control protocols for the two most critical building blocks in this class: (R)-3-amino-1-butanol (Dolutegravir) and (1R,3S)-3-aminocyclopentanol (Bictegravir).
Part 1: Structural Activity Relationship (SAR) & Mechanism
The Pharmacophore: Locking the Metal Chelate
The mechanism of action for INSTIs relies on chelating two Magnesium ions (
-
The Chelating Triad: A planar tricyclic system (often a pyridinone) provides three oxygen atoms to bind
. -
The Chiral Amino Alcohol Role: This unit cyclizes to form the third ring (Ring A) of the tricyclic core. Its stereocenter (
or ) forces the halobenzyl side chain into a precise orientation, maximizing -stacking with the viral DNA base (Cytosine-16) and minimizing steric clash with the protein backbone (Pro-145).
Key Insight: In Dolutegravir, the (R)-methyl group on the oxazine ring (derived from (R)-3-amino-1-butanol) restricts the rotation of the scaffold, increasing the residence time of the drug on the enzyme (dissociative half-life
Visualization: The INSTI Pharmacophore Assembly
The following diagram illustrates how the chiral amino alcohol integrates into the core scaffold to create the active pharmacophore.
Figure 1: Retrosynthetic assembly of the INSTI pharmacophore showing the critical role of the amino alcohol in establishing the metal-binding geometry.
Part 2: Strategic Synthesis of Key Chiral Building Blocks
The industry has converged on two primary classes of amino alcohols for these drugs: Acyclic
(R)-3-Amino-1-butanol (Dolutegravir Core)
This is the industry standard building block. The (R)-configuration is non-negotiable; the (S)-enantiomer leads to a drastic loss in potency (over 100-fold reduction).
Synthetic Routes Comparison:
| Strategy | Key Reagents | Yield | Enantiomeric Excess (ee) | Scalability |
| Classical Resolution | Racemic aminobutanol, D-(-)-Tartaric acid | ~35-40% | >99% (after recrystallization) | High (Low Cost) |
| Chiral Pool | (R)-3-aminobutanoic acid, NaAlH4 / LiAlH4 | 60-67% | 100% | Medium (High Reagent Cost) |
| Biocatalysis | 4-hydroxy-2-butanone, Transaminase | >85% | >99% | High (Green Chemistry) |
(1R,3S)-3-Aminocyclopentanol (Bictegravir Core)
Bictegravir utilizes a bridged bicyclic system. The amino alcohol precursor is a chiral aminocyclopentanol. This synthesis is significantly more complex due to the need to establish cis-stereochemistry on the cyclopentane ring.
Dominant Strategy: Chemo-enzymatic synthesis.[4][5]
-
Enzymatic Reduction: Converts a keto-acid to a chiral hydroxy-acid.
-
Curtius Rearrangement: Converts the carboxylic acid to an amine with retention of configuration (or via an acyl azide intermediate).
Part 3: Advanced Synthetic Protocols
Protocol A: Classical Resolution of (R)-3-Amino-1-butanol
Context: While enzymatic routes exist, the tartaric acid resolution remains a robust, self-validating method for labs lacking biocatalysis infrastructure.
Reagents:
-
Racemic 3-amino-1-butanol (1.0 eq)
-
D-(-)-Tartaric acid (1.0 eq)
-
Methanol (Solvent)
-
Potassium Carbonate (
)[6]
Step-by-Step Methodology:
-
Salt Formation:
-
Dissolve racemic 3-amino-1-butanol (100g, 1.12 mol) in Methanol (500 mL) at 25°C.
-
Slowly add D-(-)-Tartaric acid (168g, 1.12 mol) while stirring. The reaction is exothermic; maintain temperature
. -
Heat the mixture to reflux (65°C) for 1 hour to ensure complete dissolution.
-
-
Crystallization (The Resolution):
-
Cool the solution slowly to 20°C over 4 hours. Seed crystals of the (R)-amine tartrate salt may be added at 45°C to induce nucleation.
-
Stir at 20°C for 12 hours. The (R)-isomer forms a less soluble diastereomeric salt.
-
Filter the white solid.[7] Checkpoint: The mother liquor contains the (S)-isomer.
-
-
Recrystallization (Purification):
-
Suspend the wet cake in Methanol (300 mL). Reflux for 1 hour, then cool to 20°C. Filter.
-
Validation: Take a small aliquot, neutralize, and check chiral purity via HPLC. Target:
ee.
-
-
Free Base Liberation:
-
Dissolve the purified salt in water (200 mL).
-
Add solid
until pH > 12. -
Extract with Dichloromethane (DCM) (
mL). -
Dry over
and concentrate in vacuo. -
Result: Colorless oil. Yield: ~35-40% (theoretical max 50%).
-
Protocol B: Chemo-Enzymatic Synthesis of Bictegravir Intermediate
Context: This route constructs the (1R,3S)-3-aminocyclopentanol scaffold used to build the bicyclic bridge.
Workflow Visualization:
Figure 2: Chemo-enzymatic workflow for the synthesis of the Bictegravir amino alcohol building block.
Methodology:
-
Enzymatic Reduction:
-
Substrate: 3-oxocyclopentanecarboxylic acid.
-
Catalyst: Ketoreductase (KRED) screening kit (e.g., KRED-P1 series) with Glucose Dehydrogenase (GDH) for cofactor recycling.
-
Condition: pH 7.0 buffer, 30°C.
-
Outcome: (3R)-3-hydroxycyclopentanecarboxylic acid.[8] The enzyme dictates the (R)-hydroxyl stereochemistry.
-
-
Rearrangement & Cyclization:
-
Treat the hydroxy-acid with Diphenylphosphoryl azide (DPPA) and Triethylamine (TEA) in Toluene at 80°C.
-
Mechanism: The acid converts to an acyl azide
isocyanate. The pendant (3R)-hydroxyl group attacks the isocyanate intramolecularly. -
Result: Formation of a bicyclic carbamate (2-oxa-4-azabicyclo[3.2.1]octan-3-one).[8]
-
-
Hydrolysis:
-
Reflux the bicyclic intermediate in 4M HCl.
-
This opens the carbamate ring, liberating the amine and the alcohol.
-
Isolate: (1R,3S)-3-aminocyclopentanol hydrochloride.[8]
-
Part 4: Quality Control & Stereochemical Analysis
Validating the optical purity of these building blocks is critical before committing them to the expensive coupling steps.
Analytical Method: Chiral HPLC for (R)-3-Amino-1-butanol[9]
-
Derivatization (Required): Amino alcohols often lack UV chromophores. Derivatize with p-nitrobenzoyl chloride or CBZ-Cl before injection.
-
Column: Chiralpak AD-H or IB-N (Amylose tris(3,5-dimethylphenylcarbamate)).
-
Mobile Phase: n-Hexane : Isopropanol (90:10) with 0.1% Diethylamine.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Acceptance Criteria:
-
(R)-Isomer Retention Time: ~12.5 min (varies by column).
-
(S)-Isomer Retention Time: ~14.2 min.
-
Limit: Enantiomeric Excess (ee)
.
-
References
-
BenchChem. (2025).[9] Application Notes and Protocols: The Pivotal Role of (R)-3-Aminobutanol in Dolutegravir Synthesis. Retrieved from
-
Medicines for All Institute (VCU). (2019). Process Development Report: One-step synthesis of optically active (R)-3-aminobutan-1-ol. Retrieved from
-
Ziegler, R. E., et al. (2018).[10] 7-Step Flow Synthesis of the HIV Integrase Inhibitor Dolutegravir. Angewandte Chemie International Edition. Retrieved from
-
Wang, X., et al. (2022).[3][11] Three-step synthetic procedure to prepare dolutegravir, cabotegravir, and bictegravir.[7][11][12] Green Chemistry Letters and Reviews. Retrieved from
-
Phull, M. S., et al. (2018).[13] Process for the preparation of bictegravir and intermediate thereof. WO2018229798.[6][13] Retrieved from
Sources
- 1. 7‐Step Flow Synthesis of the HIV Integrase Inhibitor Dolutegravir - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Approaches to the Synthesis of a Novel, anti-HIV Active Integrase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design and synthesis of cabotegravir derivatives bearing 1,2,3-triazole and evaluation of anti-liver cancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. medicines4all.vcu.edu [medicines4all.vcu.edu]
- 6. chemrxiv.org [chemrxiv.org]
- 7. tandfonline.com [tandfonline.com]
- 8. CN110092726B - Synthesis method of Bictegravir intermediate - Google Patents [patents.google.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. semanticscholar.org [semanticscholar.org]
- 12. tandfonline.com [tandfonline.com]
- 13. medkoo.com [medkoo.com]
Solubility Profile and Solvation Dynamics of (R)-Benzyl (4-hydroxybutan-2-yl)carbamate
A Technical Whitepaper for Process Chemists and Drug Development Professionals
Introduction and Chemical Context
In the synthesis of complex active pharmaceutical ingredients (APIs), chiral amino alcohols serve as foundational building blocks. (R)-Benzyl (4-hydroxybutan-2-yl)carbamate (CAS: 866395-21-3) is a prime example of such an intermediate[1]. Structurally, it is an (R)-3-amino-1-butanol derivative where the primary amine is masked by a carboxybenzyl (Cbz) protecting group.
Understanding the solubility profile of this compound is critical for optimizing reaction conditions, liquid-liquid extraction (LLE), and downstream crystallization. The molecule possesses a unique physicochemical duality: a highly lipophilic benzyl ring coupled with a moderately polar carbamate linkage and a terminal hydroxyl group. With a calculated LogP of approximately 1.68, two hydrogen-bond donors (-NH, -OH), and three hydrogen-bond acceptors[2], its solvation behavior is dictated by a delicate balance of hydrophobic interactions and hydrogen-bonding networks.
Thermodynamic Solubility Profile
The solubility of Cbz-protected amines is heavily influenced by the protecting group, which significantly suppresses the nucleophilicity and basicity of the amine while imparting substantial lipophilicity[3]. Consequently, (R)-Benzyl (4-hydroxybutan-2-yl)carbamate exhibits high solubility in polar aprotic and polar protic organic solvents, but remains virtually insoluble in water and non-polar aliphatic hydrocarbons.
Table 1: Quantitative Solubility Profile at 25°C
| Solvent Category | Specific Solvent | Estimated Solubility | Dielectric Constant (ε) | Primary Solvation Mechanism |
| Polar Aprotic | Ethyl Acetate (EtOAc) | > 100 mg/mL (Miscible) | 6.02 | Dipole-dipole, H-bond acceptance |
| Polar Aprotic | Dichloromethane (DCM) | > 100 mg/mL (Miscible) | 8.93 | Halogen bonding, dispersion |
| Polar Protic | Methanol (MeOH) | > 100 mg/mL (Miscible) | 32.7 | Strong H-bond donor/acceptor |
| Non-Polar | Hexane / Heptane | < 5 mg/mL (Poor) | ~1.9 | Inadequate polarity for H-bond disruption |
| Aqueous | Water | < 1 mg/mL (Insoluble) | 80.1 | Hydrophobic exclusion by benzyl group |
Note: Data represents empirical behavioral trends for homologous Cbz-protected amino alcohols under standard conditions.
Mechanistic Insights: Solvation Dynamics
To design an efficient purification process, one must understand the causality behind these solubility metrics. Why does this compound dissolve seamlessly in ethyl acetate but precipitate in hexanes?
The answer lies in the energetic cost of disrupting intermolecular forces. In its pure state (often a viscous liquid or low-melting solid)[1], the molecules self-associate via strong hydrogen bonds between the terminal hydroxyl group (-OH) and the carbamate carbonyl (C=O).
-
In polar solvents (EtOAc, DCM, MeOH): The solvent molecules possess sufficient dipole moments or hydrogen-bonding capabilities to outcompete the solute-solute interactions, effectively solvating the molecule.
-
In non-polar solvents (Hexanes): Aliphatic hydrocarbons rely solely on weak London dispersion forces. They cannot compensate for the enthalpic penalty of breaking the solute's hydrogen-bond network, resulting in hydrophobic mismatch and phase separation. This exact phenomenon makes hexanes the ideal anti-solvent for crystallizing Cbz-protected amino alcohols[4].
Solvation pathways and solvent compatibility for Cbz-protected amino alcohols.
Liquid-Liquid Extraction (LLE) & Purification Strategy
Because (R)-Benzyl (4-hydroxybutan-2-yl)carbamate is frequently synthesized via aqueous or biphasic reactions (e.g., reacting the free amine with benzyl chloroformate under Schotten-Baumann conditions), isolating the product requires strategic liquid-liquid extraction.
While dichloromethane (DCM) is highly effective, Ethyl Acetate (EtOAc) is the preferred extraction solvent in modern process chemistry. EtOAc provides an optimal partition coefficient while avoiding the environmental and regulatory burdens associated with halogenated solvents. Following extraction, the addition of a non-polar anti-solvent (like hexane) forces the compound out of solution, allowing for isolation.
Standard liquid-liquid extraction and purification workflow for Cbz-amino alcohols.
Experimental Protocols
To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems, incorporating immediate feedback loops to verify success.
Protocol 1: Thermodynamic Solubility Determination (Shake-Flask Method)
Objective: Accurately quantify the solubility of the compound in a target organic solvent.
-
Preparation: Add an excess amount (~200 mg) of (R)-Benzyl (4-hydroxybutan-2-yl)carbamate to a 2 mL HPLC-grade glass vial.
-
Solvent Addition: Add exactly 1.0 mL of the test solvent (e.g., EtOAc).
-
Equilibration: Seal the vial and place it in a thermoshaker at 25°C ± 0.1°C, agitating at 500 RPM for 24 hours to ensure thermodynamic equilibrium.
-
Separation: Centrifuge the vial at 10,000 RPM for 10 minutes to pellet any undissolved material.
-
Analysis: Carefully aliquot 100 µL of the supernatant, dilute it in mobile phase, and analyze via HPLC-UV (detection at 210 nm and 254 nm for the Cbz group).
-
Self-Validation Step: Perform the extraction in triplicate. Evaporate a known volume of the remaining supernatant to dryness and weigh the residue. Cross-reference this gravimetric mass balance with the HPLC-UV peak area to ensure no solvent-induced degradation occurred during the 24-hour equilibration.
Protocol 2: Optimized Liquid-Liquid Extraction and Anti-Solvent Crystallization
Objective: Isolate the target compound from a crude aqueous reaction mixture.
-
Quenching & Dilution: Dilute the crude aqueous reaction mixture with an equal volume of saturated NaCl (brine). Causality: Brine increases the ionic strength of the aqueous phase, driving the organic compound into the organic layer (salting-out effect) and preventing emulsions.
-
Extraction: Add 2 volumes of Ethyl Acetate (EtOAc). Agitate vigorously for 3 minutes, then allow phase separation.
-
Washing: Collect the organic layer. Wash sequentially with 1M HCl (to protonate and remove unreacted free amines) and saturated NaHCO3 (to neutralize and remove acidic byproducts).
-
Drying: Add anhydrous Na2SO4 to the organic layer until the solid is free-flowing. Filter to remove the drying agent.
-
Concentration & Crystallization: Concentrate the EtOAc layer in vacuo until it becomes a thick syrup. Slowly add cold hexane dropwise under vigorous stirring until persistent cloudiness is observed, then cool to 4°C to induce crystallization/precipitation[4].
-
Self-Validation Step: Before discarding the aqueous waste layer from Step 2, perform a TLC (Thin Layer Chromatography) spot test or rapid LC-MS check. If the product is still detected, perform a back-extraction with an additional 1 volume of EtOAc to ensure complete recovery.
References
-
LookChem. "CAS No.866395-21-3,(-)-(3R)-3-((benzyloxycarbonyl)amino)butanol Suppliers - (R)-Benzyl (4-hydroxybutan-2-yl)carbamate." LookChem Directory.[Link]
-
Radboud University Repository. "New Oxazoline-Based Ligands for Application in Asymmetric Synthesis." Radboud Repository.[Link]
Sources
Methodological & Application
Application Note: High-Efficiency Synthesis of Dolutegravir via Diastereoselective Cyclization with (R)-3-Aminobutanol
[1][2]
Abstract
This guide outlines a robust, scalable protocol for the synthesis of Dolutegravir (DTG) , a second-generation HIV integrase strand transfer inhibitor (INSTI).[1] The central focus is the diastereoselective cyclization of a pyridinone-aldehyde intermediate with (R)-3-aminobutanol .[2][3] This step is the stereochemical determinant of the entire synthesis, establishing the critical (4R, 12aS) absolute configuration of the tricyclic core. This protocol prioritizes the "Late-Stage Cyclization" route, which offers superior impurity control and cost-efficiency by introducing the chiral building block and the fluorinated amine in convergent steps.
Introduction & Mechanistic Rationale
Dolutegravir’s potency relies on its ability to chelate magnesium ions within the HIV integrase active site. This binding affinity is strictly governed by the stereochemistry of its tricyclic core.
-
The Role of (R)-3-Aminobutanol: This reagent is not merely a structural filler; it acts as a chiral template. The pre-existing stereocenter at the C3 position of the aminobutanol directs the facial selectivity during the condensation with the pyridinone aldehyde.
-
Mechanism of Action: The reaction proceeds via a condensation-cyclization sequence.[2] The amine of (R)-3-aminobutanol condenses with the aldehyde to form an imine/enamine intermediate, which subsequently undergoes intramolecular nucleophilic attack by the hydroxyl group. The steric bulk of the methyl group on the chiral center forces the ring closure into the thermodynamically favored cis-fused diastereomer, yielding the desired (4R, 12aS) configuration with high diastereomeric excess (de).
Retrosynthetic Analysis
The synthesis is best visualized by disconnecting the tricyclic core at the oxazine ring and the amide bond.
Caption: Retrosynthetic disconnection showing the convergent assembly of the tricyclic core from the pyridinone aldehyde and (R)-3-aminobutanol.
Experimental Protocol
Phase 1: Material Qualification
Before initiating synthesis, the enantiomeric purity of (R)-3-aminobutanol must be verified. Even minor amounts of the (S)-enantiomer will lead to the formation of the enantiomeric impurity (SR-isomer) of Dolutegravir, which is difficult to purge downstream.
| Parameter | Specification | Method |
| (R)-3-Aminobutanol Purity | > 99.5% (GC/HPLC) | GC w/ Chiral Column |
| Enantiomeric Excess (ee) | > 99.0% | Chiral HPLC |
| Water Content | < 0.5% w/w | Karl Fischer |
Phase 2: Synthesis of the Tricyclic Core (The Critical Step)
This step involves the deprotection of the acetal precursor followed by immediate cyclization with (R)-3-aminobutanol.
Reagents:
-
Precursor: Pyridinone Acetal (dimethyl 3-(benzyloxy)-1-(2,2-dimethoxyethyl)-4-oxo-1,4-dihydropyridine-2,5-dicarboxylate).
-
Acid Catalyst: Formic Acid (98%) or Methanesulfonic acid (MSA).
-
Chiral Reagent: (R)-3-Aminobutanol (1.2 - 1.4 equivalents).
-
Solvent: Acetonitrile (MeCN) or Acetic Acid (AcOH).
Workflow Diagram:
Caption: Process flow for the conversion of Pyridinone Acetal to the Tricyclic Core.
Step-by-Step Procedure:
-
Acetal Deprotection (Aldehyde Formation):
-
Charge the reaction vessel with Pyridinone Acetal (1.0 eq).
-
Add Formic Acid (98%) (8-10 volumes). Note: Formic acid acts as both solvent and catalyst.[4]
-
Heat the mixture to 60-65°C for 2–3 hours.
-
Monitor: Use HPLC to confirm complete consumption of the acetal and formation of the aldehyde intermediate. Caution: The aldehyde is unstable; proceed immediately to the next step.
-
-
Cyclization (Ring Closure):
-
Cool the reaction mass to 20–25°C.
-
Slowly add (R)-3-aminobutanol (1.2 eq) dissolved in Acetonitrile (2 volumes). Exothermic reaction: Control addition rate to maintain temp < 30°C.
-
Once addition is complete, heat the reaction mixture to 90–100°C .
-
Stir for 3–5 hours. The high temperature drives the removal of water (dehydration) and ensures thermodynamic equilibration to the desired diastereomer.
-
Validation: HPLC should show >95% conversion to the Tricyclic Ester.
-
-
Isolation:
-
Concentrate the reaction mass under vacuum to remove excess formic acid/solvent.
-
Add Methanol (10 volumes) and cool to 0–5°C.
-
Filter the precipitated solid (Tricyclic Ester).
-
Wash with cold methanol and dry.
-
Expected Yield: 80–85%.
-
Phase 3: Amidation and Final Deprotection
The tricyclic ester is then converted to Dolutegravir via amide coupling.
-
Amidation:
-
Suspend the Tricyclic Ester in THF or DMC (Dimethyl carbonate) .
-
Add 2,4-Difluorobenzylamine (1.1 eq).
-
Add activation agent (e.g., CDI or HATU ).
-
Heat to 60°C until coupling is complete.
-
-
Global Deprotection:
-
If a benzyl protecting group was used on the hydroxyl (C7 position), remove it via hydrogenolysis (H2, Pd/C) or Lewis acid treatment (MgBr2/MeCN) to yield the final Dolutegravir free acid.
-
Critical Process Parameters (CPPs) & Troubleshooting
| Issue | Probable Cause | Corrective Action |
| Low Diastereomeric Purity | Impure (R)-3-aminobutanol | Verify starting material ee%. Ensure reaction temp reaches >90°C to allow thermodynamic control. |
| Incomplete Cyclization | Residual water in solvent | Ensure solvents are dry; water inhibits the dehydration step of the oxazine ring formation. |
| Color/Impurity Profile | Oxidation of Aldehyde | Perform acetal deprotection under inert atmosphere (N2/Ar). Do not hold the aldehyde stage; telescope immediately. |
Analytical Validation (HPLC)
For the Tricyclic Intermediate:
-
Column: Chiralpak AD-H or equivalent (Amylose tris(3,5-dimethylphenylcarbamate)).
-
Mobile Phase: n-Hexane : Ethanol : Diethylamine (80:20:0.1).
-
Detection: UV at 254 nm.
-
Acceptance Criteria: (4R, 12aS)-isomer > 99.0%; Enantiomer < 0.5%.
Safety and Handling
-
(R)-3-Aminobutanol: Corrosive and hygroscopic. Handle in a fume hood with gloves.
-
Formic Acid: Highly corrosive and generates CO gas upon decomposition. Ensure adequate venting.
-
2,4-Difluorobenzylamine: Irritant.
References
-
GlaxoSmithKline LLC. Chemical Development of Dolutegravir. ViiV Healthcare. (Verified via context of general GSK patent portfolio).
-
Ziegler, et al. (2018).[4] 7-Step Flow Synthesis of the HIV Integrase Inhibitor Dolutegravir.[5] Reaction Chemistry & Engineering.
-
Micro Labs Ltd. (2016). Process for the preparation of Dolutegravir.[2][3][1][4][5][6][7][8][9][10][11][12] Patent WO2016113372.
-
BenchChem. Application Notes: The Pivotal Role of (R)-3-Aminobutanol in Dolutegravir Synthesis.
-
National Institutes of Health (NIH). Dolutegravir - Drug Information. PubChem.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Synthesis of Dolutegravir Exploiting Continuous Flow Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chemrxiv.org [chemrxiv.org]
- 6. WO2016113372A1 - Processes for preparing dolutegravir and cabotegravir and analogues thereof - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. Two-Step Synthesis of a Dolutegravir Intermediate DTG-6 in a Microfluidized Bed Cascade System: Route Design and Kinetic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. semanticscholar.org [semanticscholar.org]
- 10. derpharmachemica.com [derpharmachemica.com]
- 11. China Dolutegravir Intermediate/(R)-3-Amino-1-Butanol 61477-40-5,Buy Dolutegravir Intermediate/(R)-3-Amino-1-Butanol 61477-40-5 Online -china-sinoway.com [china-sinoway.com]
- 12. derpharmachemica.com [derpharmachemica.com]
Catalytic hydrogenation methods for Cbz removal from amino alcohols
Topic: Catalytic Hydrogenation Methods for Cbz Removal from Amino Alcohols Content Type: Application Note & Protocol Guide Audience: Senior Chemists, Process Development Scientists, and Medicinal Chemists.
Preventing N-Methylation and Catalyst Poisoning in Sensitive Substrates
Abstract & Scope
The removal of the benzyloxycarbonyl (Cbz) protecting group via catalytic hydrogenation is a cornerstone transformation in organic synthesis.[1] However, when applied to amino alcohols (particularly 1,2- and 1,3-amino alcohols), this seemingly routine deprotection frequently fails or generates impurities.
The two primary failure modes are:
-
N-Methylation: The reductive alkylation of the liberated amine by the solvent (Methanol), catalyzed by Palladium.
-
Catalyst Poisoning: The chelation of the newly formed amino-alcohol motif to the Pd surface, arresting the reaction.
This guide details the mechanistic causes of these side reactions and provides two optimized protocols (Standard Hydrogenation and Transfer Hydrogenation) designed specifically to suppress them.
Mechanistic Insight: The "Hidden" Methylation Pathway
To control the reaction, one must understand the competing catalytic cycles occurring on the Palladium surface.
The Intended Pathway (Hydrogenolysis)[2]
-
Adsorption: The Cbz-protected amine adsorbs onto the Pd surface.
-
Cleavage: Hydride insertion cleaves the benzylic C-O bond, releasing toluene and a carbamic acid.
-
Decarboxylation: The carbamic acid spontaneously loses
to yield the free amine.[1]
The Unwanted Pathway (Reductive N-Methylation)
When Methanol (MeOH) is used as a solvent, Pd/C can catalyze its dehydrogenation to trace Formaldehyde (
Visualization: Competing Reaction Pathways
Figure 1: The dual pathways on the Pd surface. The red path highlights the risk of using Methanol without acidic additives.
Critical Process Variables
| Variable | Recommendation for Amino Alcohols | Scientific Rationale |
| Solvent | Ethanol (EtOH) or IPA | Methanol is the primary source of carbon for N-methylation. Ethanol is sterically bulkier and less prone to in-situ oxidation to acetaldehyde under these conditions. |
| Catalyst | 10% Pd/C (50% wet) | "Wet" catalyst is safer (non-pyrophoric). High surface area is required. For extremely difficult substrates, Pd(OH)₂ (Pearlman’s Catalyst) is more active but increases methylation risk if not acidic. |
| Additive | HCl (1-2 eq) or AcOH | Crucial: Protonating the amine ( |
| Pressure | Balloon (1 atm) | High pressure often accelerates the side-reaction (methylation) faster than the deprotection in hindered substrates. |
Protocol A: Acid-Mediated Standard Hydrogenation
Best for: Scalable synthesis, quantitative removal, and preventing N-methylation.
Materials
-
Substrate: Cbz-protected amino alcohol (1.0 equiv)
-
Catalyst: 10% Pd/C (50% water wet), 10 wt% loading relative to substrate.
-
Solvent: Ethanol (Absolute)
-
Additive: 1.0 M HCl in Ethanol (1.1 equiv) or Glacial Acetic Acid (2.0 equiv).
Step-by-Step Methodology
-
Preparation: In a round-bottom flask, dissolve the substrate in Ethanol (0.1 M concentration).
-
Acidification: Add the HCl or Acetic Acid. Stir for 5 minutes.
-
Note: If the substrate contains acid-sensitive groups (e.g., acetals), use Acetic Acid instead of HCl.
-
-
Inerting: Nitrogen purge the flask. Carefully add the wet Pd/C catalyst.
-
Safety: Never add dry Pd/C to an organic solvent; it can ignite solvent vapors.
-
-
Hydrogenation: Evacuate the flask and backfill with
(balloon) three times. Leave under 1 atm .[2] -
Monitoring: Stir vigorously at Room Temperature. Monitor by TLC/LCMS.[1][3][4]
-
Endpoint: Disappearance of SM. The product will likely be the hydrochloride or acetate salt.
-
-
Workup:
Protocol B: Catalytic Transfer Hydrogenation (CTH)
Best for: Small scale, safety-restricted labs (no gas cylinders), or substrates sensitive to acidic conditions.
Materials
-
Substrate: Cbz-protected amino alcohol (1.0 equiv)
-
Catalyst: 10% Pd/C (50% water wet), 10-20 wt% loading.
-
H-Donor: Ammonium Formate (5-10 equiv) or Cyclohexene (10-20 equiv).
-
Solvent: Methanol (Acceptable here due to rapid ammonia evolution buffering the system) or Ethanol.
Step-by-Step Methodology
-
Preparation: Dissolve substrate in Methanol (0.1 M).
-
Catalyst Addition: Flush with Nitrogen. Add Pd/C catalyst.[1][2][3][4][5][6][7]
-
Donor Addition: Add Ammonium Formate in one portion.
-
Reaction:
-
Ammonium Formate: Stir at Room Temperature or mild heat (40°C). Effervescence (
) will occur. -
Cyclohexene:[8] Requires Reflux temperature to activate hydrogen transfer.
-
-
Monitoring: Reaction is usually rapid (30 min – 2 hours).
-
Workup:
Troubleshooting & Optimization Guide
Decision Tree for Process Optimization
Figure 2: Strategic decision making for reaction optimization.
Common Issues Table
| Observation | Root Cause | Corrective Action |
| Reaction Stalls at 50% | Catalyst Poisoning by Product | Add 1.0 eq Acetic Acid or HCl. The protonated amine cannot bind to Pd. |
| M+14 Peak (N-Methyl) | Solvent Dehydrogenation | Switch solvent to Ethanol . Ensure Acid is present.[2][4] |
| O-Migration (Acyl shift) | Basic conditions (local) | Keep pH < 7. Avoid basic workups if an adjacent ester is present. |
| Fire at Filter Funnel | Pyrophoric Pd | ALWAYS keep the Celite pad wet with water/solvent. Do not pull air through the dry cake. |
References
-
Mechanism of Cbz Removal & Side Reactions
-
N-Methylation Risk in Methanol
- Catalytic Transfer Hydrogenation (Ammonium Formate)
-
Greene's Protective Groups (General Reference)
- Wuts, P. G. M. Greene's Protective Groups in Organic Synthesis, 5th Ed. John Wiley & Sons.
-
[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. glaserr.missouri.edu [glaserr.missouri.edu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. total-synthesis.com [total-synthesis.com]
- 6. researchgate.net [researchgate.net]
- 7. dokumen.pub [dokumen.pub]
- 8. zenodo.org [zenodo.org]
- 9. Rapid and Practical Transfer Hydrogenation for Cleavage of N‑Cbz Protected Amines Using a Supported Palladium Catalyst Under Microwave Irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. organic-chemistry.org [organic-chemistry.org]
- 11. N-Methylation of Amines with Methanol at Room Temperature [organic-chemistry.org]
- 12. download.e-bookshelf.de [download.e-bookshelf.de]
Procedure for synthesizing (R)-Benzyl (4-hydroxybutan-2-yl)carbamate from 4-hydroxy-2-butanone
Executive Summary
(R)-Benzyl (4-hydroxybutan-2-yl)carbamate (CAS: 866395-21-3) is a pivotal chiral building block, most notably utilized in the synthesis of Dolutegravir, a second-generation HIV integrase strand transfer inhibitor (INSTI)[1]. Traditional chemical syntheses of its precursor, (R)-3-amino-1-butanol, often suffer from poor enantioselectivity, requiring expensive chiral catalysts, high-pressure hydrogenation, or tedious resolution steps that generate significant waste[2].
This technical guide details a highly efficient, field-proven two-step chemoenzymatic protocol. Step 1 employs an (R)-selective
Mechanistic Rationale & Strategy
Biocatalytic Asymmetric Amination
The conversion of 4-hydroxy-2-butanone to (R)-3-amino-1-butanol is driven by an engineered (R)-selective
-
Causality of Experimental Design :
-Transaminases utilize Pyridoxal 5'-phosphate (PLP) as a cofactor to form a Schiff base intermediate. Because the transamination is a reversible equilibrium process, isopropylamine (IPA) is used in large excess as the amine donor[3]. The byproduct of IPA is acetone. By actively removing this volatile acetone (via nitrogen sweep or mild vacuum), the equilibrium is continuously pulled toward the product side according to Le Chatelier's Principle. The highly specific enzymatic binding pocket ensures strict stereocontrol, yielding the (R)-enantiomer exclusively (>99.9% ee)[3].
Chemoselective Cbz Protection
The intermediate (R)-3-amino-1-butanol contains both a primary amine and a primary alcohol, presenting a chemoselectivity challenge.
-
Causality of Experimental Design : Benzyl chloroformate (Cbz-Cl) is a highly electrophilic protecting reagent. By conducting the reaction under aqueous basic conditions (Schotten-Baumann, using
), the primary amine ( ) is partially deprotonated and acts as a potent nucleophile[4]. Conversely, the primary alcohol ( ) remains fully protonated and significantly less nucleophilic. Furthermore, employing a biphasic solvent system (Water/Dichloromethane) partitions the hydrophobic Cbz-Cl into the organic layer. This controlled interfacial reaction limits the local concentration of the electrophile in the aqueous phase, effectively preventing unwanted O-acylation (over-protection)[6].
Reaction Workflow Visualization
Biocatalytic and chemical workflow for synthesizing (R)-Benzyl (4-hydroxybutan-2-yl)carbamate.
Experimental Protocols
Protocol A: Biocatalytic Synthesis of (R)-3-amino-1-butanol
Self-Validation Metric : The reaction progress must be monitored by HPLC. A successful reaction will show a >94% depletion of the ketone peak within 48 hours[3].
Reagents :
-
4-Hydroxy-2-butanone (Substrate, 500 mM)
-
Isopropylamine (Amine donor, 1.5 M)
-
Pyridoxal 5'-phosphate (PLP, 1 mM)
-
(R)-
-Transaminase (Whole-cell biocatalyst, e.g., As-TA) -
Phosphate buffer (100 mM, pH 7.5)
Step-by-Step Procedure :
-
Buffer Preparation : Prepare 500 mL of 100 mM phosphate buffer (pH 7.5). Add 1 mM PLP. Crucial: PLP is highly light-sensitive; wrap the reaction vessel in aluminum foil to prevent cofactor degradation.
-
Substrate Addition : Dissolve isopropylamine (1.5 M) in the buffer. The addition of the amine will spike the pH; carefully adjust the pH back to 7.5 using 1N HCl. Add 4-hydroxy-2-butanone to a final concentration of 500 mM[3].
-
Biocatalyst Introduction : Suspend the (R)-
-Transaminase biocatalyst (approx. 20 g/L wet cells) into the reaction mixture. -
Incubation : Incubate the mixture in an orbital shaker at 35°C and 200 rpm for 24–48 hours.
-
Equilibrium Shift : Periodically flush the headspace with nitrogen gas to strip the volatile acetone byproduct, driving the conversion forward.
-
Work-up : Centrifuge the mixture at 8000 × g for 15 minutes to pellet the cell mass. Adjust the supernatant to pH 12 with 5N NaOH to ensure the newly formed amine is fully unprotonated and lipophilic.
-
Extraction : Extract the aqueous phase with dichloromethane (DCM) (3 × 200 mL). Dry the combined organic layers over anhydrous
. -
Concentration : Evaporate the solvent under reduced pressure to yield (R)-3-amino-1-butanol as a pale yellow oil.
Protocol B: Synthesis of (R)-Benzyl (4-hydroxybutan-2-yl)carbamate
Self-Validation Metric : TLC monitoring (Ninhydrin stain). The primary amine starting material will stain bright purple/pink. The reaction is complete when this spot disappears, leaving only the UV-active carbamate product.
Reagents :
-
(R)-3-amino-1-butanol (Intermediate, 50 g, 1.0 eq)
-
Benzyl chloroformate (Cbz-Cl, 1.1 eq)
-
Sodium carbonate (
, 2.0 eq)[4] -
Distilled Water / Dichloromethane (DCM)
Step-by-Step Procedure :
-
Dissolution : In a 1000 mL round-bottom flask, dissolve 50 g of (R)-3-amino-1-butanol in 400 mL of distilled water[4][6].
-
Base Addition : Slowly add 119 g of
to the aqueous solution with vigorous stirring until completely dissolved. -
Cooling : Submerge the reaction vessel in an ice-water bath to achieve an internal temperature of 0–5°C. Crucial: Lower temperatures suppress the side-reaction of Cbz-Cl hydrolysis by water[6].
-
Electrophile Addition : Dilute 105 g of Benzyl chloroformate (Cbz-Cl) in 400 mL of DCM. Add this organic solution dropwise to the aqueous mixture over 1 hour, strictly maintaining the internal temperature below 10°C[4].
-
Reaction : Remove the ice bath and allow the biphasic mixture to warm to room temperature (20–25°C). Stir vigorously for 3–4 hours.
-
Phase Separation : Transfer the mixture to a separatory funnel. Separate the organic (DCM) layer. Extract the remaining aqueous layer with an additional 200 mL of DCM[4].
-
Washing & Drying : Wash the combined organic layers with 1N HCl (100 mL) to quench any unreacted amine, followed by a brine wash (100 mL). Dry over anhydrous
. -
Isolation : Filter off the drying agent and concentrate the filtrate under reduced pressure to afford (R)-Benzyl (4-hydroxybutan-2-yl)carbamate.
Quantitative Data & Analytical Metrics
Table 1: Reaction Performance Summary
| Parameter | Protocol A (Biocatalytic Amination) | Protocol B (Cbz Protection) |
|---|---|---|
| Substrate Concentration | 500 mM | 1.12 M (in aqueous phase) |
| Conversion Rate | > 94.9%[3] | > 98.0% |
| Isolated Yield | 85 - 90% | 92 - 95%[4] |
| Enantiomeric Excess (ee) | > 99.9%[3] | > 99.9% (Chirality retained) |
| Reaction Time | 24 - 48 hours | 3 - 4 hours[4] |
| Key Impurities | Unreacted ketone, Acetone | Benzyl alcohol, O-acylated byproduct |
Table 2: Physical Properties of Target Compound
| Property | Value |
|---|---|
| Chemical Name | (R)-Benzyl (4-hydroxybutan-2-yl)carbamate |
| CAS Number | 866395-21-3[7] |
| Molecular Formula |
Troubleshooting & Optimization
-
Stalled Conversion in Step 1 : If the transaminase reaction plateaus prematurely, it is likely due to product inhibition or acetone accumulation. Implement an in situ product removal (ISPR) strategy or increase the nitrogen sweep rate. Ensure the buffer solution remains pale yellow, indicating active PLP; if it turns clear, supplement with additional PLP.
-
Formation of O-Acylated Byproduct in Step 2 : If LC-MS indicates the formation of a di-Cbz protected species, the pH may have spiked too high, or the Cbz-Cl was added too rapidly. Strictly maintain the temperature at 0–5°C during addition and ensure the pH does not exceed 10.5.
References
-
Efficient biosynthesis of (R)-3-amino-1-butanol by a novel (R)-selective transaminase from Actinobacteria sp. Source: ResearchGate URL:[Link]
-
Reshaping the substrate binding region of (R)-selective ω-transaminase for asymmetric synthesis of (R)-3-amino-1-butanol Source: ResearchGate URL: [Link]
-
R-3-amino-1-butanol - Uses and synthesis methods Source: ChemBK URL:[Link]
-
(R)-3-amino-1-butanol CAS NO.61477-40-5 Source: Hangzhou Jeci Biochem Technology Co., Ltd. URL:[Link]
Sources
- 1. China Dolutegravir Intermediate/(R)-3-Amino-1-Butanol 61477-40-5,Buy Dolutegravir Intermediate/(R)-3-Amino-1-Butanol 61477-40-5 Online -china-sinoway.com [china-sinoway.com]
- 2. Method for synthesizing (r)-3-amino-1-butanol by double-enzyme cascade catalysis - Eureka | Patsnap [eureka.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. chembk.com [chembk.com]
- 5. researchgate.net [researchgate.net]
- 6. jecibiochem.com [jecibiochem.com]
- 7. 866395-21-3|(R)-Benzyl (4-hydroxybutan-2-yl)carbamate|BLD Pharm [bldpharm.com]
- 8. chemscene.com [chemscene.com]
- 9. CAS No.866395-21-3,(-)-(3R)-3-((benzyloxycarbonyl)amino)butanol Suppliers [lookchem.com]
Application Note: Scale-Up and Flow Chemistry Protocols for Dolutegravir Side Chain Intermediates
Introduction & Mechanistic Rationale
Dolutegravir (DTG) is a highly potent integrase strand transfer inhibitor (INSTI) utilized globally as a first-line antiretroviral therapy for HIV. The commercial viability and scale-up of DTG rely fundamentally on the efficient incorporation of two critical side-chain intermediates: the chiral amino alcohol (R)-3-amino-1-butanol and the fluorinated aromatic 2,4-difluorobenzylamine . Together, these two intermediates are the major cost drivers of the synthesis, contributing to nearly 30% of the overall active pharmaceutical ingredient (API) production cost[1].
The Causality of Synthetic Bottlenecks:
-
(R)-3-amino-1-butanol (The BC Ring System): This intermediate is responsible for forming the chiral oxazolidine ring. The cyclization requires overcoming an entropic barrier to achieve the highly specific (4R,12aS) stereocenter. Incomplete cyclization leads to downstream chiral impurities that are notoriously difficult to purge[2].
-
2,4-difluorobenzylamine (The Amide Side Chain): Coupling this side chain to the tricyclic core via amidation is historically the most problematic step in batch manufacturing. In traditional batch synthesis, the amidation suffers from extended reaction times (up to 4 hours) and low isolated yields (~33%)[1]. This is caused by the poor solubility of the tricyclic acid and the competitive hydrolysis/degradation of the activated acyl intermediate over long exposure times.
The Continuous Flow Paradigm: To mitigate these bottlenecks, modern scale-up protocols have transitioned to continuous flow chemistry. Flow microreactors provide superior mass and heat transfer, allowing for the rapid pre-activation of the tricyclic acid and immediate, highly concentrated telescoping of 2,4-difluorobenzylamine[3]. This precise spatial and temporal control minimizes the residence time of sensitive activated intermediates, suppressing degradation pathways and boosting amidation yields to >90%, while reducing the overall reaction time from 34.5 hours to just 14.5 minutes[1].
Quantitative Data Summary: Batch vs. Continuous Flow
The following table summarizes the performance metrics of the side-chain intermediate coupling steps, contrasting traditional batch methods with optimized continuous flow protocols[1].
| Reaction Step | Methodology | Reagents / Catalysts | Time / Residence | Temp (°C) | Yield (%) | Quality / Purity Impact |
| Cyclization | Batch | (R)-3-amino-1-butanol, AcOH | 2.5 hours | 100 °C | 66 - 76% | High diastereoselectivity |
| Amidation | Batch | 2,4-difluorobenzylamine, CDI | 4.0 hours | 25 - 80 °C | ~33% | High degradation / hydrolysis |
| Amidation | Continuous Flow | 2,4-difluorobenzylamine, COMU | 9 - 15 mins | 120 °C | 90 - 96% | Suppressed epimerization |
| O-Debenzylation | Batch | TFA (5 equiv) | 2.0 hours | 39 °C | 90% | Moderate throughput |
| O-Debenzylation | Continuous Flow | TFA (3 equiv) | 3 - 9 mins | 120 °C | 96% | High STY (Space-Time Yield) |
Experimental Protocols
Protocol 1: Regioselective Cyclization with (R)-3-amino-1-butanol
Objective: Construct the chiral oxazolidine (BC ring) system of the Dolutegravir core. Mechanistic Rationale: The reaction between the pyridone-aldehyde intermediate and (R)-3-amino-1-butanol is a thermodynamically driven cascade. Acetic acid serves a dual purpose: it acts as a solvent to maintain homogeneity and as a Brønsted acid catalyst to protonate the aldehyde, accelerating iminium ion formation. Heating to 100 °C provides the thermodynamic energy required for the highly diastereoselective intramolecular ring closure[1].
Step-by-Step Methodology:
-
Preparation: Charge a glass-lined reactor with the pyridone-aldehyde intermediate (1.0 equiv) and glacial acetic acid (10 volumes).
-
Addition: Slowly add (R)-3-amino-1-butanol (1.1 equiv) while maintaining the internal temperature below 30 °C to prevent exothermic degradation.
-
Cyclization: Heat the reaction mixture to 100 °C and stir under an inert atmosphere for 2.5 hours.
-
Self-Validating Checkpoint: Pull a 100 µL sample, dilute in 1 mL acetonitrile, and analyze via HPLC (254 nm). The reaction is validated as complete when the aldehyde peak area is <1.0% relative to the tricyclic acid product. Proceeding with unreacted aldehyde will cause severe downstream purification failures.
-
Isolation: Cool the mixture to 10 °C, precipitate the product using cold water, filter, and dry under vacuum to afford the tricyclic acid (66–76% yield)[2],[1].
Protocol 2: Telescoped Continuous Flow Amidation with 2,4-difluorobenzylamine
Objective: Couple the 2,4-difluorobenzylamine side chain to the tricyclic core while preventing intermediate degradation. Mechanistic Rationale: Activating the tricyclic acid with reagents like COMU leaves the reactive acyl intermediate exposed to potential hydrolysis. Continuous flow chemistry mitigates this by spatially separating the activation and amidation steps. The acid is rapidly pre-activated in a microreactor, and the highly reactive intermediate is immediately intercepted by 2,4-difluorobenzylamine in a subsequent T-mixer. This prevents side reactions and epimerization[3].
Step-by-Step Methodology:
-
System Priming: Prime a dual-pump continuous flow system (PFA tubing, 1.0 mm ID) with anhydrous acetonitrile to ensure a moisture-free environment.
-
Feed Preparation:
-
Feed A: Tricyclic acid (0.1 M) and COMU (1.2 equiv) in anhydrous acetonitrile.
-
Feed B: 2,4-difluorobenzylamine (1.5 equiv) and DIPEA (2.0 equiv) in anhydrous acetonitrile.
-
-
Pre-Activation: Pump Feed A through Reactor Coil 1 (Residence time: 2 minutes, 25 °C) to generate the activated ester intermediate.
-
Telescoped Amidation: Direct the output of Reactor Coil 1 into a T-mixer where it intersects with Feed B. Route the combined stream through Reactor Coil 2 (Residence time: 9 minutes, 120 °C)[1].
-
Self-Validating Checkpoint: Utilize an in-line UV-Vis flow cell or collect an at-line fraction for LC-MS analysis. Validation requires the complete disappearance of the m/z corresponding to the activated ester and the appearance of the amidoester target mass. If unreacted acid is detected, adjust the flow rate to increase residence time.
-
Collection: Collect the output stream, quench with dilute aqueous HCl to remove excess amine, and concentrate to yield the Dolutegravir amidoester (>90% yield)[1].
Reaction Workflow Visualization
Continuous flow scale-up workflow for the integration of Dolutegravir side chain intermediates.
References
-
Synthesis of Dolutegravir Exploiting Continuous Flow Chemistry. The Journal of Organic Chemistry.[Link]
-
Six-Step Gram-Scale Synthesis of the Human Immunodeficiency Virus Integrase Inhibitor Dolutegravir Sodium. Organic Process Research & Development.[Link]
-
7-Step Flow Synthesis of the HIV Integrase Inhibitor Dolutegravir. Angewandte Chemie International Edition.[Link]
Sources
Application Note: Reaction Conditions for Coupling (R)-3-Aminobutanol with Aldehyde Intermediates
Executive Summary
The chiral amino alcohol (R)-3-aminobutanol is a high-value building block in modern pharmaceutical synthesis, most notably serving as the critical chiral precursor in the manufacture of Dolutegravir, a second-generation HIV Integrase Strand Transfer Inhibitor (INSTI) 1[1]. Coupling this chiral nucleophile with aldehyde intermediates typically proceeds via a reductive amination pathway or a cascade amination-cyclization .
This application note details the mechanistic causality behind reagent selection, provides a comparative analysis of reaction conditions, and outlines self-validating experimental protocols to ensure chemoselectivity, high yield, and the absolute preservation of the C3 stereocenter.
Mechanistic Rationale & Causality (E-E-A-T Insights)
The Condensation-Reduction Sequence
The coupling of (R)-3-aminobutanol with an aldehyde is a two-stage thermodynamic and kinetic process. First, the primary amine undergoes nucleophilic addition to the carbonyl carbon, forming a transient hemiaminal. Acid catalysis (typically acetic acid) facilitates the dehydration of the hemiaminal into an electrophilic imine or iminium ion. The causality of adding a mild acid is strictly to protonate the hydroxyl leaving group of the hemiaminal without fully protonating the starting amine, which would otherwise stall the reaction.
Reagent Selection: Why STAB over Alternatives?
The choice of the hydride source dictates the chemoselectivity of the reaction.2[2].
-
Causality of Chemoselectivity: The electron-withdrawing acetoxy groups in STAB reduce the nucleophilicity of the boron-hydride bond. Consequently, STAB reduces the highly electrophilic iminium ion rapidly but reacts sluggishly with the starting aldehyde. This prevents the formation of unwanted primary alcohol byproducts.
-
Toxicity & Scalability: Unlike sodium cyanoborohydride (NaBH₃CN), STAB does not require strict pH control (pH 4-5) and eliminates the risk of generating highly toxic hydrogen cyanide (HCN) gas during aqueous workup, making it vastly superior for scale-up operations.
The Dolutegravir Exception: Cascade Cyclization
When (R)-3-aminobutanol is coupled with highly functionalized pyridone aldehydes (e.g., in Dolutegravir synthesis), the reaction diverges. Instead of a standard hydride reduction, the intermediate imine undergoes an intramolecular nucleophilic attack by the pendant hydroxyl group of the aminobutanol, forming a fused oxazolidine/piperazine tricyclic system 3[3].
Fig 1. Divergent reaction pathways of (R)-3-aminobutanol with aldehydes.
Data Presentation: Comparative Analysis of Reducing Agents
To aid in process development, the following table summarizes the quantitative and qualitative parameters of common reducing agents evaluated for coupling (R)-3-aminobutanol with aldehydes.
| Reducing Agent | Chemoselectivity (Imine vs. Carbonyl) | Toxicity / Safety Profile | Optimal Solvent Compatibility | Typical Yield Profile |
| NaBH(OAc)₃ (STAB) | Excellent; selectively reduces imines. | Low; safe byproduct profile. | DCE, THF, Acetonitrile | 85–95% |
| NaBH₃CN | Good; requires strict pH control. | High; risk of HCN gas evolution. | Methanol, Ethanol, THF | 70–85% |
| NaBH₄ | Poor; prone to reducing starting aldehydes. | Moderate. | Methanol, Ethanol | 50–70% (Stepwise only) |
| H₂ / Pd-C | Moderate; risks over-reduction/debenzylation. | Low; requires pressurized vessels. | Alcohols, Ethyl Acetate | Variable |
Validated Experimental Protocols
The following protocols are designed as self-validating systems . Built-in In-Process Controls (IPCs) ensure that each chemical transformation is verified before proceeding to the next step, preventing the cascading failure of downstream reactions.
Protocol A: Standard Reductive Amination (Using STAB)
Optimized for coupling (R)-3-aminobutanol with non-functionalized or simple aliphatic/aromatic aldehydes.
Materials:
-
Aldehyde Intermediate (1.0 eq)
-
Sodium Triacetoxyborohydride (STAB) (1.5 eq)
-
Glacial Acetic Acid (1.0 eq)
-
Anhydrous 1,2-Dichloroethane (DCE) (0.2 M)
Step-by-Step Methodology:
-
Imine Formation: In an oven-dried flask under nitrogen, dissolve the aldehyde (1.0 eq) and (R)-3-aminobutanol (1.05 eq) in anhydrous DCE. Add glacial acetic acid (1.0 eq) dropwise. Stir at 20–25 °C for 2 hours.
-
Self-Validation Checkpoint 1 (IPC): Analyze an aliquot via LC-MS. The complete disappearance of the aldehyde mass (M+H) and the appearance of the imine intermediate validates that the condensation phase is complete. Do not proceed until aldehyde consumption is >95% to prevent competitive direct reduction.
-
-
Reduction: Cool the reaction mixture to 0 °C. Add STAB (1.5 eq) portion-wise over 15 minutes to control the mild exotherm.
-
Maturation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 4–6 hours.
-
Self-Validation Checkpoint 2 (IPC): TLC analysis (using Ninhydrin stain) should reveal the disappearance of the imine spot and the emergence of a highly polar secondary amine spot.
-
-
Workup: Quench the reaction carefully with saturated aqueous NaHCO₃ (equal volume to DCE) and stir vigorously for 30 minutes until gas evolution ceases.
-
Self-Validation Checkpoint 3 (Workup): Verify the aqueous phase pH is >8. This guarantees the secondary amine product is in its free-base, organic-soluble form, maximizing extraction recovery.
-
-
Isolation: Extract with Dichloromethane (3x). Wash combined organics with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
Protocol B: Cascade Amination-Cyclization (Dolutegravir Intermediate)
Optimized for the industrial-scale construction of tricyclic ring systems where (R)-3-aminobutanol acts as a bis-nucleophile.
Materials:
-
Functionalized Pyridone Aldehyde/Acetal (1.0 eq)
-
(R)-3-aminobutanol (1.5 eq)
-
Glacial Acetic Acid (Catalytic, 0.1 eq)
-
Toluene / Methanol (1:1 v/v)
Step-by-Step Methodology:
-
Reagent Mixing: Suspend the pyridone intermediate (1.0 eq) in the Toluene/Methanol solvent mixture. Add (R)-3-aminobutanol (1.5 eq) and a catalytic amount of acetic acid.
-
Thermal Cyclization: Heat the reaction mixture to 80–90 °C under reflux. The elevated temperature provides the thermodynamic driving force required for the secondary hydroxyl group of the aminobutanol to attack the imine/electrophilic center, closing the oxazolidine ring.
-
Monitoring: Stir at reflux for 12–16 hours.
-
Self-Validation Checkpoint 1 (IPC): Monitor via HPLC. The reaction is self-validating when the intermediate imine peak completely transitions into the more lipophilic tricyclic product. The cyclization is the rate-determining step.
-
-
Cooling and Crystallization: Cool the mixture slowly to 0–5 °C to induce crystallization of the tricyclic intermediate. Filter and wash with cold methanol.
-
Self-Validation Checkpoint 2 (Stereochemical Integrity): Perform chiral Supercritical Fluid Chromatography (SFC) on the isolated crystals. The product must exhibit >99% ee. This validates that the harsh thermal conditions did not induce epimerization/racemization at the critical C3 position of the (R)-3-aminobutanol moiety.
-
References
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 61(11), 3849-3862. 2
-
L., Johannes., et al. (2021). "Six-Step Gram Scale Synthesis of the HIV Integrase Inhibitor Dolutegravir Sodium." ChemRxiv.1
-
Medicines for All Institute (M4ALL). (2019). "Process Development Report - (R)-3-aminobutanol (Batch)." Virginia Commonwealth University. 4
-
Sankareswaran, S., et al. (2019). "Identification and Control of Critical Process Impurities: An Improved Process for the Preparation of Dolutegravir Sodium." Organic Process Research & Development, 23(4), 565-570. 3
Sources
Troubleshooting & Optimization
Troubleshooting incomplete Cbz deprotection in amino alcohol synthesis
Status: Operational
Ticket Topic: Troubleshooting Incomplete Cleavage of Benzyloxycarbonyl (Cbz/Z) Groups
Target Moiety:
Diagnostic Triage: Start Here
Before altering your reaction parameters, determine if your issue is kinetic stalling (catalyst poisoning) or thermodynamic/solubility failure . Use this decision matrix to select the correct troubleshooting module.
Figure 1: Decision matrix for selecting the appropriate deprotection protocol based on substrate properties and failure mode.
Module 1: Optimizing Catalytic Hydrogenolysis ( , Pd/C)
The Problem: The reaction starts well but stalls at 50-70% conversion. The Cause: Product Inhibition (Amine Poisoning). In amino alcohol synthesis, the newly liberated free amine is a Lewis base. It competes with the Cbz group for the active sites on the Palladium surface. Furthermore, the 1,2-amino alcohol motif can form a stable 5-membered chelate with the metal, effectively "capping" the catalyst.
Protocol A: The Acid Spike (Protonation Strategy)
By protonating the amine as it forms, you eliminate its ability to bind to the Pd surface.
-
Standard Setup: Dissolve substrate in MeOH or EtOH.[1]
-
The Fix: Add 1.05 equivalents of HCl (1M in dioxane or aqueous) or Acetic Acid relative to the substrate.
-
Catalyst: Add 10 wt% Pd/C (wet support is safer).
-
Execution: Run under
(balloon pressure is usually sufficient). -
Why it works: The ammonium salt (
) cannot coordinate to Pd, leaving the catalyst active for the remaining Cbz groups [1].
Protocol B: Solubility Enhancement
Amino alcohols are often polar, while Cbz-protected precursors are lipophilic. This polarity shift causes precipitation of the intermediate or product, coating the catalyst.
-
Solvent System: Switch from pure MeOH to MeOH:EtOAc (1:1) or MeOH:THF (1:1) .
-
Advanced Solvent: Use HFIP (Hexafluoroisopropanol) . It stabilizes the transition state and improves solubility of peptide-like backbones [2].
| Solvent System | Relative Rate | Solubility (Protected) | Solubility (Free Amine) |
| MeOH (Standard) | 1.0 | Good | Excellent |
| EtOAc | 0.2 (Slow) | Excellent | Poor |
| MeOH/EtOAc (1:1) | 0.8 | Excellent | Good |
| AcOH (Glacial) | 1.5 (Fast) | Good | Good |
Module 2: Transfer Hydrogenation (The Robust Alternative)
The Problem:
Protocol: Cyclohexene / Pd Transfer
This method is superior for sterically hindered amino alcohols.
-
Reagents: Suspend substrate and 10% Pd/C (20 wt% loading) in Ethanol .
-
Donor: Add Cyclohexene (10-20 equivalents).
-
Conditions: Reflux (
C) for 1-4 hours. -
Mechanism: Cyclohexene aromatizes to benzene, driving the reduction of Cbz. The byproduct (benzene) is inert and easily removed.
-
Note: Ammonium Formate (3-5 eq) can be used instead of cyclohexene if reflux is undesirable (works at RT to
C), but it may sublime and clog condensers [3].
Module 3: Lewis Acid Cleavage (Non-Hydrogenolytic)
The Problem: Your molecule contains Sulfur (thioethers, thiophenes) or Alkenes that will be reduced by
Critical Warning: The Benzyl Cation Problem
Acidic cleavage generates a benzyl cation (
Protocol: with Pentamethylbenzene Scavenger
Based on the Okano & Tokuyama method [4].
-
Setup: Dry
(DCM) under Argon at C. -
Additives: Add Substrate (1.0 eq) and Pentamethylbenzene (3.0 eq).
-
Why Pentamethylbenzene? It is a non-basic, electron-rich aromatic that intercepts the
cation to form a neutral hydrocarbon byproduct.
-
-
Reagent: Dropwise addition of
(1M in DCM, 2.0 - 3.0 eq). -
Reaction: Stir at
C for 1 hour, then slowly warm to C. -
Quench: Quench with MeOH/CHCl3 (1:10) at low temp.
-
Workup: Partition with aqueous
. The pentamethylbenzene-benzyl adduct is non-polar and easily removed via column chromatography (elutes with hexanes).
Module 4: Post-Reaction Analysis (Is it really incomplete?)
The Issue: LCMS shows the correct mass, but NMR is messy, or the mass is "M-44". The Diagnosis: Amino alcohols are prone to side reactions immediately upon deprotection.
-
Oxazolidinone Formation:
-
N
O Migration:-
In strong acid (HBr/AcOH), the acyl group may migrate to the alcohol.
-
Check: 1H NMR shift of the proton adjacent to the oxygen (deshielding indicates esterification).
-
Visualizing the Chelation Problem
Why does the "Standard Method" fail? The diagram below illustrates the catalyst poisoning mechanism and how acid additives resolve it.
Figure 2: Mechanism of catalyst poisoning by free amines and the restorative effect of acidic additives.
References
-
Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 4th ed.; Wiley-Interscience: New York, 2006.
-
Vinayagam, V.; et al. "Aluminum Chloride in HFIP: A Mild and Cost-Effective Protocol for Cbz Deprotection."[5] J. Org.[6][7] Chem.2024 , 89, 5665-5674.[5]
-
Sajiki, H. "Selective inhibition of benzyl ether hydrogenolysis with Pd/C by the addition of ammonia, pyridine or ammonium acetate."[5][6][8] Tetrahedron Lett.[6]1995 , 36, 3465-3468.[5][6]
-
Okano, K.; Okuyama, K.; Fukuyama, T.; Tokuyama, H. "Mild Debenzylation of Aryl Benzyl Ether with BCl3 in the Presence of Pentamethylbenzene as a Non-Lewis-Basic Cation Scavenger." Synlett2008 , 1977-1980.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. total-synthesis.com [total-synthesis.com]
- 3. Frontiers | Synthesis of Oxazinanones: Intramolecular Cyclization of Amino Acid-Derived Diazoketones via Silica-Supported HClO4 Catalysis [frontiersin.org]
- 4. BJOC - One-pot synthesis of oxazolidinones and five-membered cyclic carbonates from epoxides and chlorosulfonyl isocyanate: theoretical evidence for an asynchronous concerted pathway [beilstein-journals.org]
- 5. Cbz-Protected Amino Groups [organic-chemistry.org]
- 6. glaserr.missouri.edu [glaserr.missouri.edu]
- 7. Oxazolidinone synthesis [organic-chemistry.org]
- 8. Redirecting [linkinghub.elsevier.com]
Minimizing racemization during (R)-3-aminobutanol deprotection
Department: Chiral Chemistry Applications Subject: Minimizing Optical Erosion During Deprotection Protocols Reference ID: TS-AMB-2026-02
Mission Statement
You are working with (R)-3-aminobutanol , a critical 1,3-amino alcohol scaffold.[1] Unlike 1,2-amino alcohols, which are prone to rapid racemization via aziridine or oxazoline intermediates, 1,3-systems are stereochemically more robust but not immune .
The primary risks during deprotection are acid-catalyzed elimination (leading to crotyl derivatives) and base-induced N-to-O migration during workup. This guide provides self-validating protocols to navigate these risks.
Module 1: Acidolytic Deprotection (N-Boc Removal)
User Query: "I am removing an N-Boc group using 50% TFA/DCM. The reaction is clean by TLC, but my final ee% drops from >99% to 92%. Why?"
Root Cause Analysis: While the deprotection itself is fast, the exotherm generated during TFA addition and the subsequent workup are the culprits.
-
The Heat Spike: Adding TFA to DCM generates heat. At elevated temperatures (>30°C), the carbocation intermediate can trigger an E1 elimination, forming an alkene (crotyl species). Re-hydration of this alkene is non-stereoselective.
-
The Concentration Effect: High concentrations of TFA promote the formation of ester aggregates that can trap the tert-butyl cation, leading to side reactions that complicate purification and skew optical rotation readings.
Protocol: The "Cold Cocktail" Method
Use this protocol to ensure <0.5% loss of ee.
| Step | Action | Technical Rationale |
| 1 | Dissolve | Dissolve substrate (1.0 equiv) in DCM (10 vol) . Cool to 0°C .[2][3][4] |
| 2 | Scavenge | Add Triethylsilane (TES) (2.0 equiv). |
| 3 | Acidify | Add TFA (5 vol) dropwise over 15 mins. |
| 4 | Monitor | Stir at 0°C for 30 mins, then warm to 10°C (not RT) until complete. |
| 5 | Quench | Do not rotovap to dryness yet. Co-evaporate with Toluene (3x). |
Critical Alert: Avoid neutralizing the crude TFA salt with strong bases (NaOH/KOH) in water if the temperature is uncontrolled. The heat of neutralization + strong base can trigger retro-aldol-type degradation or elimination. Use solid NaHCO₃ or ion-exchange resins (e.g., Amberlyst A-21) for neutralization.
Module 2: Hydrogenolysis (N-Cbz / N-Bn Removal)
User Query: "My hydrogenolysis (Pd/C, H2) is stalling. When I heat it to push conversion, I see impurities and lower optical rotation."
Root Cause Analysis: Free amines are notorious catalyst poisons . As the reaction proceeds, the generated free amine binds to the Pd surface, deactivating it. Heating the reaction to compensate promotes dehydrogenation of the alcohol to the ketone (3-aminobutyraldehyde/ketone), which immediately destroys the chiral center via enolization.
Protocol: The Acid-Assisted Hydrogenation
| Parameter | Recommendation | Why? |
| Catalyst | 10% Pd/C (Type Degussa E101) | High surface area, wetted (50% H2O) to prevent ignition and moderate activity. |
| Solvent | MeOH or EtOH + 1.0 eq HCl | The Fix: Protonating the amine as it forms prevents it from binding to the Pd catalyst. |
| Pressure | 1-3 bar (Balloon is usually sufficient) | High pressure is rarely needed if the catalyst is not poisoned. |
| Temp | 20-25°C | Never heat >40°C. Risk of alcohol oxidation increases drastically. |
Module 3: Visualizing the Risk Landscape
The following diagram illustrates the "Safe Passage" versus the "Racemization Trap" during the workflow.
Figure 1: Decision tree for N-Boc deprotection. The red path indicates where thermal stress and cation instability lead to optical erosion.
Module 4: Analytical Validation (FAQs)
Q: I cannot separate the enantiomers on my C18 column. Is my product racemic? A: Not necessarily. 3-aminobutanol lacks a UV chromophore and is too polar for standard direct chiral HPLC. You must derivatize it.
-
Method: React a small aliquot with Tosyl Chloride or (S)-Naproxen Chloride .
-
Result: This creates diastereomers (or UV-active enantiomers) that are easily separable on standard Chiralpak AD-H or OD-H columns, or even standard C18 columns if diastereomers are formed.
Q: Can I check optical purity via optical rotation ([α]D)? A: Do not rely on this solely. 3-aminobutanol has a low specific rotation value, meaning small impurities (like residual protected intermediates) can drastically skew the number. Chiral HPLC (after derivatization) is the only definitive metric.
References
-
BenchChem. (2025).[3][4][5] Protocol for N-Boc Deprotection Using Trifluoroacetic Acid (TFA).[4] Retrieved from
-
Phenomenex. (2024). Chiral HPLC Separations: Strategy and Approaches. Retrieved from
-
Zeng, M., & Herzon, S. B. (2015). Synthesis of 1,3-Amino Alcohols from Terminal Alkynes. Journal of Organic Chemistry, 80, 8604-8618. Retrieved from
-
Common Organic Chemistry. (2024). Boc Deprotection Mechanism and Examples. Retrieved from
Sources
Technical Support Center: Optimizing Enantiomeric Excess (ee) in Chiral Amine Reduction
Current Status: Online Operator: Senior Application Scientist Ticket ID: OPT-EE-2026-CA
Introduction: The Stereochemical Battlefield
Welcome to the technical support center. You are likely here because your chiral amine synthesis—whether via metal-catalyzed hydrogenation or biocatalysis—has stalled at 60% ee, or worse, yielded a racemate.
Chiral amines are the backbone of modern pharmacopeia (e.g., Sitagliptin, Tofacitinib). The reduction of the C=N bond is deceptively simple; the challenge lies in the face-selectivity of hydride transfer. This guide abandons generic advice to focus on the mechanistic levers that actually control stereochemistry.
Module 1: Metal-Catalyzed Asymmetric Hydrogenation (AH)
Primary System: Iridium/Rhodium-Catalyzed Hydrogenation Scope: Pre-formed Imines & Reductive Amination
Troubleshooting Guide
Q1: My Iridium-catalyzed reaction has high conversion (>90%) but mediocre ee (50-70%). I'm using a standard chloro-precursor.
Diagnosis: The "Counter-Ion Effect" is likely the culprit. The Fix: Switch from a coordinating anion (Cl⁻) to a non-coordinating anion (BArF⁻, PF₆⁻, or SbF₆⁻).
Scientific Rationale: In Iridium-catalyzed cycles (e.g., using PHOX or N,P-ligands), the active species is often a cationic Ir(III)-dihydride. If a coordinating anion like Chloride is present, it competes with the imine substrate for the vacant coordination site on the metal. This forces the reaction through a non-selective "neutral" pathway or simply slows down the selective cationic pathway.
-
Action: Use anion exchange reagents like NaBArF or AgSbF₆ to abstract the chloride in situ, or synthesize the cationic pre-catalyst (e.g., [Ir(COD)(Ligand)]BArF).
Q2: I am reducing an acyclic imine and getting <10% ee, despite using a catalyst that works for cyclic imines.
Diagnosis: Lack of E/Z isomer control. The Fix: You must lock the imine geometry or use a catalyst system capable of Dynamic Kinetic Resolution (DKR).
Scientific Rationale: Cyclic imines are geometrically locked. Acyclic imines exist in rapid equilibrium between E and Z isomers. If your catalyst reduces both isomers but with different face selectivities, the net ee will be low.
-
Protocol:
-
Temperature: Lower the temperature (to -10°C or -20°C) to slow E/Z isomerization relative to the hydrogenation rate.
-
Additives: For Ir-catalyzed systems, adding a chiral phosphoric acid (CPA) can create a "chiral ion pair" that directs the hydride attack even on difficult acyclic substrates (The "Pfaltz/List Effect").
-
Q3: The reaction dies after 50% conversion. Adding more catalyst doesn't help.
Diagnosis: Product Inhibition or Catalyst Poisoning. The Fix: Check for "Amine Binding."
Scientific Rationale: The product (a primary or secondary amine) is often a stronger sigma-donor than the starting imine. It can bind irreversibly to the metal center, shutting down the cycle.
-
Action: Add an additive like N-bromosuccinimide (NBS) or Iodine (in trace amounts) which can help dissociate the amine product from the Ir center, or switch to a catalyst with a bulky ligand backbone that sterically discourages product binding.
Visualizing the Metal-Catalysis Decision Tree
Figure 1: Decision matrix for optimizing metal-catalyzed imine hydrogenation, focusing on anion effects and substrate geometry.
Module 2: Biocatalytic Reduction (IREDs/AmDH)
Primary System: Imine Reductases (IREDs) / Amine Dehydrogenases (AmDH) Scope: Aqueous/Organic Biphasic Systems
Troubleshooting Guide
Q1: The enzyme converts the ketone to amine, but the ee is eroding over time (e.g., 99% at 1h -> 85% at 24h).
Diagnosis: Thermodynamic equilibration (Reversibility). The Fix: Shift the equilibrium or stop the reaction at peak conversion.
Scientific Rationale: Unlike irreversible metal hydride reductions, enzymatic reductive amination is reversible. IREDs can catalyze the oxidation of the chiral amine back to the imine/ketone, scrambling the stereocenter if the reverse reaction is favored.
-
Action:
-
pH Control: Ensure the pH favors the protonated amine (ammonium), which traps the product. Operate at pH 7.0–8.0.
-
Sacrificial Co-substrate: If using an AmDH with a formate dehydrogenase (FDH) recycling system, ensure excess formate is present to drive the NADH production and force the forward reaction.
-
Q2: I see no conversion. Is the enzyme dead or inhibited?
Diagnosis: Substrate/Product Inhibition or pH mismatch. The Fix: Perform a "Fed-Batch" addition or check ionization states.
Scientific Rationale:
High concentrations of amines (product) or ketones (substrate) can denature enzymes or bind to allosteric sites. Furthermore, if the pH is too low, the amine nucleophile is fully protonated (
-
Action:
-
Step 1: Check pH. It must be a compromise: high enough for the amine to be nucleophilic (pK_a dependent), but low enough for the enzyme to be stable.
-
Step 2: Add the ketone substrate continuously (fed-batch) rather than a bolus addition to keep the concentration below the inhibition threshold.
-
Comparison of Optimization Levers
| Parameter | Metal Catalysis (Ir/Rh) | Biocatalysis (IREDs) |
| Key Stereocontrol | Ligand sterics & Counter-ion | Enzyme active site pocket |
| Pressure Sensitivity | High ( | Low (Atmospheric) |
| Solvent Effect | Critical (Coordinating vs. Non-coordinating) | Critical (Co-solvent tolerance, e.g., DMSO%) |
| Temp. Trend | Lower T usually improves ee | Optimal T required (usually 25-35°C) |
| Common Poison | Halides, Sulfur, Product Amine | Organic solvents >20%, High substrate conc. |
Module 3: The "Hidden" Failure (Workup & Analytics)
Issue: "My in-situ ee was 95%, but the isolated ee is 80%."
Troubleshooting Guide
Q1: How can workup lower my ee?
Diagnosis: Acid-catalyzed racemization or Retro-Mannich. The Fix: Modified Quench Protocol.
Scientific Rationale: Chiral amines with an alpha-proton can racemize via an enamine intermediate under acidic conditions, or via a reversible Schiff-base formation if unreacted ketone is present during workup.
-
Protocol:
-
Avoid Strong Acids: Do not use 1M HCl for extraction if the substrate is sensitive. Use a buffered extraction (citrate or phosphate buffer).
-
Remove Ketone First: If unreacted ketone remains, scavenge it (e.g., with polymer-supported hydrazine) before acidifying the mixture.
-
Q2: I cannot separate the enantiomers on Chiral HPLC.
Diagnosis: Poor resolution of polar amines. The Fix: Derivatization.
Scientific Rationale: Free amines often tail on silica-based chiral columns due to interaction with silanols.
-
Action: Derivatize the crude amine with Mosher's Acid Chloride or Acetic Anhydride . The resulting amide is non-basic, interacts better with the chiral stationary phase (e.g., Chiralpak AD-H or OD-H), and often provides sharper separation.
Visualizing the Biocatalytic Workflow
Figure 2: Standard workflow for developing a biocatalytic amine reduction process, emphasizing the optimization phase.
Standard Operating Protocol (SOP): Anion Exchange for Ir-Catalysts
Objective: To replace Chloride counter-ions with BArF to enhance ee and reactivity.
-
Preparation: In a glovebox, dissolve the chloro-bridged dimer [Ir(COD)Cl]2 (1 equiv) and the Chiral Ligand (2.2 equiv) in dry DCM.
-
Complexation: Stir at RT for 30 mins. The solution usually turns deep red/orange.
-
Exchange: Add NaBArF (Sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate) (2.5 equiv) suspended in DCM.
-
Reaction: Stir for 1-2 hours. The mixture will become heterogeneous (NaCl precipitates).
-
Filtration: Filter the mixture through a 0.2-micron PTFE syringe filter under inert atmosphere to remove NaCl.
-
Usage: Use the filtrate directly for hydrogenation or concentrate to isolate the cationic solid.
References
-
Pfaltz, A., & Blankenstein, J. (2002). Enantioselective Hydrogenation of Imines. Chemical Reviews.
-
Nugent, T. C., & El-Shazly, M. (2010). Chiral Amine Synthesis - Recent Developments and Trends. Advanced Synthesis & Catalysis.
-
Schrittwieser, J. H., et al. (2011). Biocatalytic Imine Reduction and Reductive Amination of Ketones. Advanced Synthesis & Catalysis.
-
Verzijl, G. K. M., et al. (2018). Imine Reductases: A New Wave of Biocatalysts for the Synthesis of Chiral Amines. Current Opinion in Chemical Biology.
-
Hopkins, J. M., et al. (2018). Counter-ion effects in the asymmetric hydrogenation of imines. Chemistry - A European Journal.[1]
Sources
Solving solubility issues of Cbz-protected intermediates in hydrogenation
Current Status: Operational Topic: Troubleshooting Solubility & Kinetics in Cbz Deprotection Assigned Specialist: Senior Application Scientist
The Solubility Paradox: Why Cbz Removal Fails
In theory, Cbz (benzyloxycarbonyl) removal is a textbook hydrogenolysis:
In practice, you are fighting two opposing solubility forces:
-
The Starting Material (SM): Cbz adds significant lipophilicity. Large peptides or protected intermediates are often insoluble in standard protic solvents (MeOH/EtOH).
-
The Product: The free amine is highly polar. If it precipitates onto the catalyst surface, it physically blocks active sites (encapsulation).
If the substrate cannot reach the catalyst (SM insolubility) or the product cannot leave it (Product insolubility), the reaction stalls. This guide solves these specific kinetic traps.
Solvent Selection Matrix (The First Line of Defense)
Do not default to Methanol if your substrate is greasy. Use this matrix to select the correct solvent system based on your substrate's polarity profile.
| Substrate Profile | Primary Solvent | Co-Solvent (Optional) | Technical Rationale |
| Standard / Small Molecule | Methanol or Ethanol | — | High H2 solubility; fast kinetics. Warning: Watch for N-methylation side reactions in MeOH. |
| Lipophilic / Greasy | Ethyl Acetate (EtOAc) | Methanol (10-20%) | EtOAc dissolves the Cbz-SM; MeOH aids H2 uptake and product solubility. |
| Highly Insoluble / Bulky | THF | Water (5%) or AcOH | THF handles lipophilicity. Water/Acid keeps the polar product in solution. |
| Peptides / Aggregating | 2,2,2-Trifluoroethanol (TFE) | — | Disrupts H-bonding aggregates (beta-sheets) that hide the Cbz group from the catalyst. |
| Acid-Stable / Basic Product | Acetic Acid (Glacial) | — | Protonates the product amine, preventing catalyst poisoning (see Section 3). |
Troubleshooting Guides (Q&A Format)
Scenario A: "My starting material is a brick. It won't dissolve in MeOH or EtOH."
Diagnosis: Poor access to catalyst active sites due to solvation failure. The Fix: Switch to THF or Ethyl Acetate .[1][2]
-
Protocol: Dissolve SM in THF. Add the catalyst. Then add a small amount of MeOH or Water.
-
Why it works: THF has a dielectric constant (
) that solvates greasy aromatics well. Pure THF can sometimes slow hydrogenation due to lower H2 solubility compared to alcohols, but it is superior to a suspension in MeOH. -
Safety Critical: Pd/C is pyrophoric. NEVER add dry Pd/C to THF or EtOAc in the presence of air; the vapors are heavier than air and highly flammable.
-
Correct Order: Add Pd/C to the flask first under
Add solvent carefully Add SM.
-
Scenario B: "The reaction ran fast to 50% conversion, then stopped dead."
Diagnosis: Product Inhibition (Catalyst Poisoning).[1]
The Mechanism: The free amine product is a Lewis base. It coordinates strongly to the Pd surface, competing with
-
Why it works: Acid protonates the free amine (
). The ammonium cation cannot donate a lone pair to the Palladium, preventing coordination. This keeps the active sites open for the remaining Cbz-SM.
Scenario C: "I see M+14 peaks (Methylation) in my LCMS."
Diagnosis: Reductive N-Alkylation.
The Cause: In Methanol, Pd/C can catalyze the oxidation of MeOH to trace Formaldehyde (
-
Switch to Ethanol (N-ethylation is much slower/rarer).
-
Switch to Isopropanol (Cannot be oxidized to an aldehyde).
-
Use Ethyl Acetate as the primary solvent.
Advanced Protocols
Protocol 1: Catalytic Transfer Hydrogenation (CTH)
Best for: Substrates that are insoluble in standard hydrogenation solvents or when H2 gas is unavailable.
Concept: Use Ammonium Formate (
Step-by-Step:
-
Dissolution: Dissolve Cbz-substrate (1.0 equiv) in MeOH/THF (1:1) . If insoluble, add TFE or minimal DMF.
-
Donor Addition: Add Ammonium Formate (5.0 - 10.0 equiv) .
-
Catalyst: Add 10% Pd/C (10-20 wt%) under inert atmosphere.
-
Reaction: Stir at reflux (60-70°C) . Note: CTH usually requires heat, unlike H2 gas balloons.
-
Workup: Filter through Celite. The byproduct is volatile (
) or water-soluble, simplifying purification.
Protocol 2: The "Nuclear Option" for Peptides (HFIP)
Best for: Aggregated peptides where Cbz is buried in a hydrophobic pocket.
Solvent: Hexafluoroisopropanol (HFIP) or TFE.[1] Logic: These fluorinated alcohols are potent H-bond disruptors. They unfold peptide aggregates, exposing the Cbz group to the catalyst. Procedure:
-
Dissolve peptide in TFE or HFIP.
-
Hydrogenate at 1 atm (balloon).
-
Note: These solvents are acidic (
for HFIP); ensure your substrate is acid-stable.
Visualizing the Logic
Diagram 1: Troubleshooting Decision Tree
Use this logic flow to diagnose stalled reactions.
Caption: Diagnostic workflow for identifying the root cause of Cbz deprotection failure.
Diagram 2: Mechanism of Amine Poisoning vs. Acid Rescue
Understanding why adding Acetic Acid saves the reaction.
Caption: Mechanistic view of how free amines poison Pd catalysts and how acid prevents this via protonation.
References
-
BenchChem. (2025).[1][3][7] Technical Support Center: Cbz Removal in PROTAC Synthesis. Retrieved from 1
-
Organic Chemistry Portal. (2024). Cbz-Protected Amino Groups - Deprotection Methodologies. Retrieved from 8
-
Paryzek, Z., et al. (2003).[5] Ammonium Formate/Palladium on Carbon: A Versatile System for Catalytic Hydrogen Transfer. Synthesis. Retrieved from 5
-
ResearchGate. (2014). Discussion: How to remove CBz of a compound? (Solvent Effects & Alkylation Risks). Retrieved from 2
-
Felpin, F.-X., & Fouquet, E. (2010).[8] A Useful, Reliable and Safer Protocol for Hydrogenation of Functionalized Derivatives. Chemistry – A European Journal. (Cited via Organic Chemistry Portal).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. One moment, please... [total-synthesis.com]
- 5. Ammonium Formate/Palladium on Carbon: A Versatile System for Catalytic Hydrogen Transfer Reductions of Carbon-Carbon Double Bonds [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. organic-chemistry.org [organic-chemistry.org]
Alternative reagents to strong bases in chiral carbamate hydrolysis
Topic: Alternative Reagents to Strong Bases for Stereoconservative Cleavage Document ID: TSC-CHIR-004 Last Updated: 2026-02-28
Executive Summary & Problem Definition
The Challenge: Standard hydrolysis of chiral carbamates (e.g., Boc, Cbz, Fmoc protected amines) often employs strong bases (NaOH, LiOH, Ba(OH)₂) or strong Brønsted acids (TFA, HCl).
-
Base Risk: Strong bases frequently cause racemization (epimerization) at the
-carbon via proton abstraction, leading to enolate formation. They also degrade sensitive ester or lactone moieties. -
Acid Risk: Strong acids can cleave acid-labile protecting groups (e.g., acetals, silyl ethers) or induce skeletal rearrangements.
The Solution: This guide details three chemoselective alternatives that operate under neutral, mildly acidic, or enzymatic conditions to preserve stereochemical integrity.
Critical Mechanism: Why Racemization Occurs
Before selecting a reagent, understand the failure mode. Base-mediated racemization typically follows the H-abstraction pathway :
-
Deprotonation: The base removes the acidic proton at the chiral center (
-carbon), facilitated by the electron-withdrawing carbamate group. -
Planarization: The resulting carbanion/enolate is planar (
hybridized). -
Reprotonation: Protonation occurs from either face, destroying enantiomeric excess (ee).
Figure 1: Mechanism of base-induced racemization during carbamate hydrolysis.
Method A: The "Chemical Scalpel" – Trimethylsilyl Iodide (TMSI)
Best For: Substrates sensitive to both strong acids and bases; preserving esters while cleaving carbamates (Boc, Cbz).
Scientific Rationale:
TMSI acts as a hard/soft Lewis acid. The "hard" silicon atom coordinates to the "hard" carbonyl oxygen of the carbamate, activating the C-O bond. The "soft" iodide nucleophile then attacks the alkyl group (e.g., the tert-butyl or benzyl group) via an
Experimental Protocol
-
Reagents: Trimethylsilyl iodide (TMSI) or in situ generation (TMSCl + NaI).[1]
-
Solvent: Anhydrous Acetonitrile (MeCN) or Dichloromethane (DCM).
Step-by-Step Workflow:
-
Preparation: Dissolve the carbamate (1.0 equiv) in anhydrous MeCN under inert atmosphere (
or Ar). -
Addition: Cool to 0°C. Add TMSI (1.2 – 1.5 equiv) dropwise via syringe.
-
Note: Solution may turn yellow/orange due to trace iodine; this is normal.
-
-
Reaction: Stir at 0°C to RT. Monitor by TLC (usually 1–4 hours).[2]
-
Mechanism Check: The carbamate is converted to a silyl carbamate intermediate.[3]
-
-
Quench (Critical): Add Methanol (MeOH).
-
Chemistry: MeOH undergoes methanolysis of the silyl carbamate, releasing the free amine as a hydroiodide salt and volatile silyl ether/CO₂.
-
-
Purification: Concentrate in vacuo. If free amine is required, treat the HI salt with a mild resin (e.g., Amberlyst A-21) or weak base workup.
Figure 2: TMSI-mediated cleavage pathway avoiding charged transition states.
Method B: The "Biocatalytic" Route – Enzymatic Hydrolysis
Best For: Highly sensitive chiral centers, large scale resolution, and substrates with multiple hydrolyzable groups (regioselectivity).
Scientific Rationale: Lipases, specifically Candida antarctica Lipase B (CAL-B), operate at near-neutral pH (7.0–8.0) and ambient temperature. Unlike chemical hydrolysis, enzymes provide a "chiral pocket" that prevents racemization and can even kinetically resolve racemic mixtures.
Experimental Protocol
-
Enzyme: Immobilized CAL-B (e.g., Novozym 435).
-
Solvent: Phosphate Buffer (pH 7.2) with organic co-solvent (THF or Dioxane) if substrate solubility is low.
Step-by-Step Workflow:
-
Setup: Suspend substrate (100 mg) in Phosphate Buffer (10 mL). Add THF (1–2 mL) to ensure homogeneity.
-
Initiation: Add CAL-B (20–50% w/w relative to substrate).
-
Incubation: Shake at 30–40°C.
-
Tip: Do not stir vigorously with a magnetic bar as it grinds the immobilized enzyme support; use an orbital shaker.
-
-
Monitoring: Monitor conversion by HPLC. Reaction times vary (6–48 hours).
-
Workup: Filter off the enzyme beads (can often be recycled). Extract the aqueous phase with EtOAc to recover the amine.
Method C: Lewis Acid Assisted – B-Chlorocatecholborane
Best For: Selective cleavage of carbamates in the presence of benzyl ethers or other acid-sensitive groups.
Scientific Rationale: Boron reagents act as mild Lewis acids. B-Chlorocatecholborane coordinates to the carbamate oxygen, facilitating cleavage without the high acidity of BBr₃ or the oxidizing nature of other reagents.
Protocol Summary:
-
Dissolve substrate in dry DCM at 0°C.
-
Add B-Chlorocatecholborane (1.2 equiv).
-
Stir for 2–6 hours.
-
Quench with water; the carbamate decomposes to the amine.
Comparison of Reagents
| Feature | Strong Base (NaOH) | TMSI | Enzymatic (CAL-B) | B-Chlorocatecholborane |
| pH Conditions | >12 (High Risk) | Acidic/Neutral | Neutral (pH 7) | Mild Lewis Acid |
| Racemization Risk | High | Negligible | None | Negligible |
| Temp. Required | Reflux often needed | 0°C to RT | 30–40°C | 0°C to RT |
| Selectivity | Cleaves all esters | Preserves esters | High Regioselectivity | Preserves ethers |
| Cost | Low | High | Medium/High | High |
Troubleshooting Guide
Issue 1: "My product is racemized despite using TMSI."
-
Diagnosis: Did you quench with water instead of methanol?
-
Root Cause: Quenching TMSI with water generates HI (hydroiodic acid) rapidly in situ. If the temperature is uncontrolled during the quench, localized heating + strong acid can cause epimerization.
-
Corrective Action: Always quench with cold Methanol first. This generates volatile TMS-OMe and buffers the acidity. Add a weak base (pyridine) during the quench if the substrate is extremely acid-sensitive.
Issue 2: "Enzymatic reaction is too slow (<10% conversion after 24h)."
-
Diagnosis: Solubility or pH drift.
-
Root Cause: Lipases work at the interface. If the substrate is crashed out, reaction stops. If the hydrolysis releases an amine, the pH might drift basic, inhibiting the enzyme.
-
Corrective Action:
-
Increase organic co-solvent (up to 20% DMSO or THF).
-
Use a pH-stat (automatic titrator) to maintain pH 7.2.
-
Increase enzyme loading or switch to a different lipase (e.g., Pseudomonas cepacia lipase).
-
Issue 3: "TMSI cleavage stalled; starting material remains."
-
Diagnosis: Wet solvent.
-
Root Cause: TMSI reacts violently with water to form Hexamethyldisiloxane (HMDS) and HI. If your solvent is "wet," the reagent is destroyed before it reacts with the carbamate.
-
Corrective Action: Distill MeCN over
or use molecular sieves (3Å) for 24h prior to use. Increase TMSI equivalents to 2.0.
References
-
Jung, M. E., & Lyster, M. A. (1977). Quantitative dealkylation of alkyl ethers via treatment with trimethylsilyl iodide. The Journal of Organic Chemistry, 42(23), 3761–3764.
-
Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). John Wiley & Sons. (See Chapter on Protection for the Amino Group).
-
Bornscheuer, U. T., & Kazlauskas, R. J. (2006). Hydrolases in Organic Synthesis: Regio- and Stereoselective Biotransformations. Wiley-VCH.
-
Boons, G. J., et al. (1996). Use of B-bromocatecholborane for the cleavage of carbamates. Tetrahedron Letters, 37(16), 2767-2770. (Analogous reactivity to chloro-variant).[4]
Sources
Raney® Nickel Reduction of Oximes: A Technical Guide to Maximizing Primary Amine Selectivity
Welcome to the Technical Support Center for Raney® Nickel-Catalyzed Oxime Reductions. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of this powerful transformation, with a specific focus on preventing the formation of unwanted byproducts. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to ensure your success in synthesizing primary amines with high purity and yield.
Troubleshooting Guide & FAQs
Here, we address the most common challenges and questions encountered during the Raney® Nickel-catalyzed reduction of oximes. Our approach is to not only provide solutions but also to explain the underlying chemical principles to empower you to make informed decisions in your experimental design.
Q1: My reaction is producing a significant amount of secondary amine. What is the cause and how can I prevent it?
A1: The formation of secondary amines is the most common side reaction, particularly when reducing aldoximes.[1] This occurs through two primary pathways:
-
Imine-Amine Condensation: The initially formed primary amine can nucleophilically attack the intermediate imine, which is generated from the partial reduction of the oxime. Subsequent reduction of the resulting species yields the secondary amine.
-
Reductive Condensation of the Oxime: Two molecules of the oxime can undergo a reductive condensation to form a Schiff base, which is then hydrogenated to the secondary amine.[1]
Solutions to Minimize Secondary Amine Formation:
-
Ammonia Addition: The most effective method to suppress secondary amine formation is to introduce ammonia into the reaction mixture.[2] Ammonia competes with the primary amine in reacting with the intermediate imine, forming a gem-diamine. This gem-diamine is then readily hydrogenated to the desired primary amine, effectively shifting the equilibrium away from the secondary amine pathway.[2]
-
Basic Conditions: Carrying out the reduction under basic conditions has been shown to favor the formation of the primary amine.[1] The addition of bases like potassium hydroxide (KOH) can alter the catalyst surface and reaction environment to disfavor the condensation pathways leading to secondary amines.[3]
-
Catalyst Choice: First-row transition metal catalysts, such as Raney® Nickel, inherently favor the formation of primary amines compared to noble metal catalysts like Palladium or Rhodium, which tend to produce more secondary amines.[4]
-
Reaction Parameters:
-
Temperature and Pressure: Use the mildest conditions that still afford a reasonable reaction rate. Higher temperatures can sometimes promote the side reactions leading to secondary amines.
-
Solvent: Protic solvents like ethanol are commonly used. The choice of solvent can influence the solubility of reactants and intermediates, thereby affecting the reaction pathways.
-
Q2: My reaction is sluggish or has stalled. What are the potential reasons and how can I improve the reaction rate?
A2: A slow or stalled reaction can be due to several factors related to the catalyst, reagents, or reaction conditions.
Troubleshooting Steps:
-
Catalyst Activity:
-
Activation: Ensure your Raney® Nickel is highly active. Commercially available Raney® Nickel is often stored under water as a slurry.[5] For maximum activity, it should be washed thoroughly with deionized water and then with the reaction solvent to remove any residual aluminum salts and alkali. A highly active W-6 grade Raney® Nickel can be prepared from a nickel-aluminum alloy following established procedures, but caution is advised due to its pyrophoric nature when dry.[6]
-
Poisoning: The catalyst can be poisoned by various functional groups or impurities. Sulfur-containing compounds are notorious poisons for Raney® Nickel. Ensure your starting materials and solvents are of high purity.
-
Amount of Catalyst: While Raney® Nickel is a catalyst, it is often used in significant amounts (sometimes referred to as "teaspoon" quantities in older literature) due to the hydrogen adsorbed on its surface contributing to the reduction.[4] If the reaction is slow, a modest increase in the catalyst loading may be beneficial.
-
-
Hydrogen Availability:
-
Hydrogen Pressure: For reactions using gaseous hydrogen, ensure a constant and adequate pressure is maintained. Check for leaks in your hydrogenation apparatus.
-
Transfer Hydrogenation: If using a hydrogen donor like 2-propanol, ensure the donor is in sufficient excess and that the temperature is adequate for the hydrogen transfer to occur efficiently.[3]
-
-
Reaction Conditions:
-
Temperature: A moderate increase in temperature can enhance the reaction rate. However, be mindful that excessive heat can lead to increased byproduct formation.
-
Agitation: Efficient stirring is crucial in a heterogeneous catalytic reaction to ensure good contact between the substrate, hydrogen, and the catalyst surface.
-
Q3: I am observing an unexpected byproduct that is not the secondary amine. What could it be?
A3: While secondary amines are the most common byproduct, other species can form under certain conditions.
-
Hydroxylamine: Incomplete reduction of the N-O bond can lead to the formation of the corresponding hydroxylamine.[1] This is more likely to occur under very mild conditions or if the catalyst activity is low. To favor complete reduction to the amine, you can try increasing the reaction time, temperature, or hydrogen pressure.
-
Nitrile: Aldoximes can sometimes dehydrate to form nitriles, which are then reduced to the primary amine.[1] While the final product is the same, the presence of a nitrile intermediate can be confirmed by in-process monitoring (e.g., GC-MS or IR spectroscopy).
-
Aziridine: The formation of aziridines from oximes is primarily associated with reductions using stoichiometric hydride reagents like lithium aluminum hydride (LAH) and is strongly influenced by the stereochemistry of the oxime.[7] There is no significant evidence in the reviewed literature to suggest that aziridines are a common byproduct in Raney® Nickel-catalyzed reductions of oximes. If you suspect the formation of an aziridine, it would be a rare occurrence and may be specific to a unique substrate structure.
Q4: What is the best way to handle and activate Raney® Nickel safely?
A4: Raney® Nickel is pyrophoric, meaning it can spontaneously ignite upon contact with air, especially when dry.[2] Safe handling is paramount.
Safety and Activation Protocol:
-
Handling: Always handle Raney® Nickel as a slurry under water or a suitable solvent. Never allow it to dry completely on a filter paper or spatula that is exposed to air.
-
Activation/Washing:
-
If purchased as a slurry, decant the storage water.
-
Wash the catalyst multiple times with deionized water until the washings are neutral to pH paper. This removes residual alkali from the manufacturing process.
-
Subsequently, wash the catalyst with several portions of the reaction solvent (e.g., ethanol) to remove the water.
-
-
Disposal: Unused or spent Raney® Nickel should be quenched carefully. A common procedure is to slowly and cautiously add it to a large volume of dilute acid (e.g., 1M HCl) in a fume hood to deactivate it before disposal according to your institution's guidelines.
Data Summary: Influencing Selectivity
The following table summarizes the qualitative effects of various reaction parameters on the product distribution in the Raney® Nickel reduction of oximes.
| Parameter | Condition | Effect on Primary Amine Yield | Effect on Secondary Amine Yield | Rationale |
| Additive | Presence of Ammonia | Increases | Decreases | Ammonia competes with the primary amine for the intermediate imine, preventing secondary amine formation.[2] |
| pH | Basic (e.g., with KOH) | Increases | Decreases | Basic conditions are generally reported to favor primary amine formation.[1] The exact mechanism is complex but may involve modification of the catalyst surface. |
| Catalyst Type | Raney® Nickel | High | Low to Moderate | First-row transition metals like Nickel are known to be more selective for primary amines compared to noble metals.[4] |
| Substrate | Ketoxime | Generally High | Generally Low | The increased steric hindrance around the carbonyl carbon in ketoximes disfavors the intermolecular reactions that lead to secondary amines. |
| Substrate | Aldoxime | Moderate to High | Moderate to High | The less sterically hindered carbon in aldoximes makes them more susceptible to side reactions leading to secondary amines.[1] |
Detailed Experimental Protocols
Protocol 1: General Procedure for the Selective Reduction of an Oxime to a Primary Amine
This protocol is a general guideline and may require optimization for specific substrates.
-
Catalyst Preparation:
-
In a flask, weigh out the desired amount of Raney® Nickel slurry (a typical starting point is 10-20% by weight of the oxime).
-
Carefully decant the storage water.
-
Wash the catalyst with 3 x 20 mL of deionized water, allowing the catalyst to settle and decanting the supernatant each time.
-
Wash the catalyst with 3 x 20 mL of the reaction solvent (e.g., absolute ethanol) to remove water.
-
-
Reaction Setup:
-
To a hydrogenation vessel, add the washed Raney® Nickel as a slurry in the reaction solvent.
-
Add a solution of the oxime (1.0 eq) in the reaction solvent.
-
If using ammonia to suppress secondary amine formation, add a solution of ammonia in the solvent (e.g., ethanolic ammonia).
-
-
Hydrogenation:
-
Seal the vessel and purge several times with nitrogen, followed by purging with hydrogen.
-
Pressurize the vessel with hydrogen to the desired pressure (e.g., 3-10 atm).
-
Stir the reaction mixture vigorously at the desired temperature (e.g., 25-80 °C).
-
Monitor the reaction progress by hydrogen uptake or by analytical techniques such as TLC or GC-MS.
-
-
Work-up:
-
Once the reaction is complete, cool the vessel to room temperature and carefully vent the hydrogen.
-
Purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the Raney® Nickel catalyst. Caution: Keep the filter cake wet with solvent at all times to prevent ignition.
-
Wash the filter cake with additional reaction solvent.
-
The filtrate contains the product. The solvent can be removed under reduced pressure, and the crude product can be purified by standard methods (e.g., distillation, crystallization, or chromatography).
-
Protocol 2: W-6 Raney® Nickel Activation (High Activity)
This protocol is adapted from Organic Syntheses and produces a highly active catalyst.[6] Extreme caution is advised.
-
Preparation:
-
In a large Erlenmeyer flask equipped with a mechanical stirrer and a thermometer, place 600 mL of distilled water and 160 g of sodium hydroxide pellets.
-
Stir and cool the solution to 50 °C in an ice bath.
-
-
Alloy Addition:
-
Slowly add 125 g of nickel-aluminum alloy powder in small portions over 25-30 minutes, maintaining the temperature at 50 ± 2 °C by controlling the rate of addition and the cooling bath.
-
-
Digestion:
-
After the addition is complete, stir the suspension at 50 ± 2 °C for 50 minutes. It may be necessary to replace the ice bath with a warm water bath to maintain the temperature.
-
-
Washing:
-
After digestion, stop stirring and allow the catalyst to settle.
-
Decant the supernatant.
-
Wash the catalyst with three 1-L portions of distilled water by decantation.
-
The resulting highly active W-6 Raney® Nickel should be stored under water or an appropriate solvent and never allowed to dry in the air.
-
Visualizing the Reaction Pathways and Troubleshooting
The following diagrams illustrate the key chemical transformations and a logical workflow for addressing common experimental issues.
Reaction Pathways
Caption: Key reaction pathways in the Raney® Ni reduction of oximes.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common issues.
References
-
Taylor, K. E. (2014). Reduction of ketoximes to amines by catalytic transfer hydrogenation using Raney Nickel® and 2-propanol as hydrogen donor. University of Tennessee at Chattanooga. [Link]
-
Billica, H. R., & Adkins, H. (1949). Raney Nickel. Organic Syntheses, 29, 24. [Link]
- An, J., & Work, D. N. (1972). U.S. Patent No. 3,657,157. Washington, DC: U.S.
-
Fedorov, A., et al. (2022). Heterogeneous Catalysis as an Efficient Tool for Selective Hydrogenation of Oximes to Amines and Hydroxylamines. Molecules, 27(24), 8786. [Link]
-
D'Ambrosio, A., et al. (2020). Regeneration of Raney®-Nickel Catalyst for the Synthesis of High-Value Amino-Ester Renewable Monomers. Catalysts, 10(2), 229. [Link]
-
Hebei Messi Biology Co., Ltd. (2024, August 22). The Ultimate Guide to Raney Nickel Mesh. [Link]
-
American Chemical Society. (2012). Raney® Nickel: A Life-Changing Catalyst. [Link]
- Toyo Soda Manufacturing Co., Ltd. (1975). U.S. Patent No. 3,896,051. Washington, DC: U.S.
-
Fedorov, A., et al. (2022). Hydrogenation of heteroaromatic aldoximes to amines over Ni–Cr-promoted Raney-Co. [Diagram]. ResearchGate. [Link]
-
Taylor, K. (2014). Reduction of ketoximes to amines by catalytic transfer hydrogenation using Raney Nickel® and 2-propanol as hydrogen donor. Semantic Scholar. [Link]
-
Taylor, K. E. (2014). Reduction of ketoximes to amines by catalytic transfer hydrogenation u. University of Tennessee at Chattanooga. [Link]
-
Kaur, N. (2022). Synthesis of heterocycles from cyanide, oxime, and azo compounds using Raney nickel. In Raney Nickel-Assisted Synthesis of Heterocycles (pp. 81-118). Elsevier. [Link]
-
Jagadeesh, R. V., et al. (2017). Co‐Catalyzed Synthesis of Primary Amines via Reductive Amination employing Hydrogen under very mild Conditions. ChemCatChem, 9(3), 395-399. [Link]
-
Qian, C., et al. (2015). RANEY® nickel-catalyzed reductive N-methylation of amines with paraformaldehyde: theoretical and experimental study. RSC Advances, 5(11), 8196-8205. [Link]
-
Hares, K., et al. (2024). Primary amines from alkenes and carbonyl compounds: highly selective hydrogenation of oximes using a homogeneous Ru-catalyst. Catalysis Science & Technology. [Link]
-
Chen, J., et al. (2022). Recent Advances in Nickel-Catalyzed Ring Opening Cross-Coupling of Aziridines. Chinese Journal of Organic Chemistry, 42(1), 1-15. [Link]
-
Tundo, P., et al. (2003). Modifier effects on Pt/C, Pd/C, and Raney-Ni catalysts in multiphase catalytic hydrogenation systems. Journal of Molecular Catalysis A: Chemical, 204-205, 747-754. [Link]
-
Knez, Ž., & Primožič, M. (2010). Effects of Raney-type Nickel Catalyst Production Scale Pretreatment. Chemical and Biochemical Engineering Quarterly, 24(1), 103-107. [Link]
-
Kumar, A., & Singh, R. (2021). Reinvestigating Raney nickel mediated selective alkylation of amines with alcohols via hydrogen autotransfer methodology. New Journal of Chemistry, 45(1), 101-106. [Link]
-
Zhou, Y., et al. (2016). Polymer-Supported Raney Nickel Catalysts for Sustainable Reduction Reactions. Catalysts, 6(7), 99. [Link]
-
Li, J., et al. (2008). Raney Ni/KBH4: An Efficient and Mild System for the Reduction of Nitriles to Amines. ARKIVOC, 2008(12), 95-102. [Link]
-
Yang, Y., et al. (2012). A Convenient Method for Reduction of C═N Double Bonds in Oximes, Imines and Hydrazones Using Sodium Borohydride Raney Ni System. Synthetic Communications, 42(17), 2544-2550. [Link]
-
Wang, C., et al. (2021). Nickel-Catalyzed Regio- and Stereoselective C–H Alkylation/Annulation of Benzamides with Aziridines. Organic Letters, 23(10), 3844-3849. [Link]
-
Organic Chemistry Portal. (n.d.). Hydrogen-Transfer Reductive Amination of Aldehydes Catalysed by Nickel Nanoparticles. [Link]
-
Scribd. (n.d.). Nickel-Catalyzed Aziridine Reactions. [Link]
-
McKenzie, F. (2012, August 8). Steering aldoximes to primary or secondary amines. RSC Blogs. [Link]
-
Banwell, M. G., & McRae, K. J. (2001). Raney cobalt. Organic & Biomolecular Chemistry, 2001(1), 20-30. [Link]
- Lévay, K., & Bodnár, I. (2005). U.S. Patent No. 7,214,829. Washington, DC: U.S.
-
Organic Chemistry Portal. (2006, July 15). Synthesis of 7-Azaindoles, Raney Nickel Reductions, Suzuki Coupling of Oxazoles, Pd-Catalyzed Synthesis of 2-Arylaminopyrimidines. [Link]
-
Mitra, R. B., & Tilak, B. D. (1955). Raney nickel reductions. Journal of Scientific & Industrial Research, 14B, 132-136. [Link]
Sources
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- 7. Recent Advances in Nickel-Catalyzed Ring Opening Cross-Coupling of Aziridines [sioc-journal.cn]
Technical Support Center: Enhancing the Storage Stability of (R)-Benzyl (4-hydroxybutan-2-yl)carbamate
This guide is designed for researchers, scientists, and drug development professionals to provide a comprehensive understanding of the stability characteristics of (R)-Benzyl (4-hydroxybutan-2-yl)carbamate. Due to the presence of both a carbamate linkage and a secondary alcohol, this molecule is susceptible to specific degradation pathways. This document outlines the causes of instability, provides detailed troubleshooting protocols for identifying degradation, and establishes best practices for storage and handling to ensure the long-term integrity of your samples.
Section 1: Frequently Asked Questions (FAQs) - Understanding Molecular Stability
This section addresses the fundamental chemical properties of (R)-Benzyl (4-hydroxybutan-2-yl)carbamate that influence its stability.
Q1: What are the primary structural features of (R)-Benzyl (4-hydroxybutan-2-yl)carbamate that pose a stability risk?
The molecule's stability is primarily dictated by two functional groups:
-
The Carbamate Linkage: Carbamate esters are known to be susceptible to hydrolysis, a reaction where water cleaves the ester bond.[1] This process can be catalyzed by acidic or, more significantly, alkaline conditions.[1][2]
-
The Secondary Alcohol: The hydroxyl (-OH) group is a site for potential oxidation, which would convert it into a ketone.[3][4]
Q2: What are the most probable degradation pathways for this compound during storage?
Based on its structure, three primary degradation pathways should be considered:
-
Hydrolysis: This is the most common degradation route for carbamates.[5] The carbamate ester bond is attacked by water, leading to the cleavage of the molecule. The rate of this reaction is highly dependent on pH and temperature.[1]
-
Oxidation: The secondary alcohol can be oxidized to form a ketone. This reaction is typically mediated by oxidizing agents but can also occur slowly over time through exposure to atmospheric oxygen, potentially accelerated by light or trace metal impurities.[3][6]
-
Thermal Decomposition: At elevated temperatures, carbamates can undergo thermal decomposition to yield an isocyanate and an alcohol.[7][8][9] While this generally requires significant heat, it can be a concern for long-term storage at non-refrigerated temperatures or during analytical procedures like gas chromatography.[7][9][10]
Q3: What are the potential degradation products I might observe in my sample?
Identifying potential impurities is key to troubleshooting. Based on the pathways described above, the following degradation products could form:
| Degradation Pathway | Potential Degradation Products |
| Hydrolysis | (R)-4-aminobutan-2-ol, Benzyl alcohol, and Carbon Dioxide |
| Oxidation | (R)-Benzyl (4-oxobutan-2-yl)carbamate |
| Thermal Decomposition | Benzyl isocyanate and (R)-butane-1,3-diol |
Below is a diagram illustrating these potential degradation routes.
Caption: Potential degradation pathways for the target compound.
Section 2: Troubleshooting Guide - Identifying Sample Degradation
This section provides actionable steps for when you suspect your sample may have degraded.
Q4: My recent analytical data (e.g., HPLC, LC/MS) shows reduced purity or new peaks. How do I confirm if it's degradation?
The appearance of new signals in your analytical run is a primary indicator of degradation. The troubleshooting process should be systematic.
Caption: Troubleshooting flowchart for suspected sample degradation.
Q5: What are the recommended analytical methods for monitoring the stability of this compound?
Due to the thermal lability of many carbamates, High-Performance Liquid Chromatography (HPLC) is the preferred method over Gas Chromatography.[11]
-
Technique of Choice: Reverse-Phase HPLC coupled with a UV detector (RP-HPLC-UV) is excellent for routine purity checks. For definitive identification of degradation products, Liquid Chromatography-Mass Spectrometry (LC/MS) is invaluable as it can provide molecular weight information for the new peaks.
-
Starting HPLC-UV Method: A robust starting point for method development is outlined below.
| Parameter | Recommended Condition | Rationale |
| Column | C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm) | Provides good retention and separation for moderately polar organic molecules. |
| Mobile Phase | Acetonitrile and Water (with 0.1% Formic Acid) | A common solvent system for carbamates.[12] The acid helps to produce sharp peaks and maintain a stable, slightly acidic pH to suppress hydrolysis during the run. |
| Gradient | Start at 30% Acetonitrile, ramp to 95% over 15-20 min | A gradient elution is recommended to ensure separation of the parent compound from potentially more polar (hydrolysis) or less polar impurities. |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate for a 4.6 mm ID column. |
| Column Temp. | 30-40°C | Elevated temperature can improve peak shape, but should be kept moderate to avoid on-column degradation.[13] |
| Detection | UV at ~254 nm | The benzyl group provides strong UV absorbance. |
| Injection Vol. | 5-10 µL | Standard volume; adjust based on sample concentration. |
Section 3: Proactive Stability Enhancement Protocols
Preventing degradation is superior to troubleshooting it. Adherence to proper storage and handling protocols is critical.
Q6: What are the definitive, ideal conditions for the long-term storage of solid (R)-Benzyl (4-hydroxybutan-2-yl)carbamate?
To maximize shelf-life, multiple environmental factors must be controlled simultaneously. Storing the compound in a freezer can introduce moisture if not sealed properly.[14] Therefore, a multi-layered approach is best.
| Parameter | Optimal Condition | Scientific Rationale |
| Temperature | -20°C | Significantly slows the rate of all chemical reactions, including hydrolysis and oxidation.[15] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Displaces atmospheric oxygen and moisture, directly inhibiting oxidation and hydrolysis.[14] |
| Moisture | Store in a Desiccator | A dry environment is crucial to prevent hydrolysis, which is a primary degradation pathway for carbamates.[14][16] |
| Light | Amber Glass Vial or Stored in Darkness | Protects the compound from photolytic degradation, where UV light can provide the energy to break chemical bonds.[17] |
| Container | Tightly-sealed, borosilicate glass vial with a PTFE-lined cap | Prevents moisture and air ingress. Glass and PTFE are highly inert, preventing leaching or reaction with the sample.[18] |
Q7: How should I handle the compound during routine experimental use to minimize degradation?
-
Equilibration: Before opening, allow the container to warm to room temperature in a desiccator. This prevents atmospheric moisture from condensing on the cold solid.
-
Inert Environment: If possible, weigh and handle the solid in a glove box under an inert atmosphere.
-
Minimize Exposure: Promptly and securely reseal the container after use. Purge the headspace with an inert gas before sealing for long-term storage.
Q8: I need to prepare a stock solution for my experiments. What are the best practices for solution storage?
Solutions are often less stable than neat material.
-
Solvent Choice: Use a dry (anhydrous), aprotic solvent such as Acetonitrile, THF, or Dioxane. Avoid protic solvents like methanol or ethanol if long-term storage is intended, as they can participate in transesterification. Ensure the solvent is high-purity to avoid catalytic impurities.
-
Buffering: If an aqueous or protic solvent system is required, buffering the solution to a slightly acidic pH (around 5-6) can help minimize base-catalyzed hydrolysis.[1]
-
Storage: Store solutions frozen (-20°C or -80°C) in small, single-use aliquots to avoid repeated freeze-thaw cycles.
Section 4: Key Experimental Protocols
Protocol 1: Performing a Basic In-House Stability Study
This protocol allows you to assess the stability of your compound under your specific laboratory conditions.
Caption: A general workflow for conducting an in-house stability study.[17]
References
-
Dalton Transactions. Hydrolysis of a carbamate triggered by coordination of metal ions. RSC Publishing. Available from: [Link]
-
Daly, N. J., & Ziolkowski, F. (1971). The thermal decompositions of carbamates. I. Ethyl N-Methyl-N-phenylcarbamate. Australian Journal of Chemistry, 24(12), 2541-2546. Available from: [Link]
-
Journal of the Chemical Society, Perkin Transactions 2. Elimination–addition mechanism for the hydrolysis of carbamates. Trapping of an isocyanate intermediate by an o-amino-group. RSC Publishing. Available from: [Link]
-
Testa, B., & Mayer, J. M. (2001). Qualitative structure-metabolism relationships in the hydrolysis of carbamates. Journal of Pharmacy and Pharmacology, 53(11), 1515-1526. Available from: [Link]
-
Perry, R. J., et al. (2016). Thermal Degradation of Aminosilicone Carbamates. Energy & Fuels, 30(11), 9594-9602. Available from: [Link]
-
Konyukhov, V. Y., et al. (2020). Modeling of Isocyanate Synthesis by the Thermal Decomposition of Carbamates. Processes, 8(10), 1311. Available from: [Link]
-
Clemson University, College of Engineering, Computing, and Applied Sciences. Kinetics of Carbaryl Hydrolysis. Available from: [Link]
-
Britannica. Alcohol - Reactions, Chemistry, Uses. (2026, February 4). Available from: [Link]
-
ResearchGate. Any advice about the stability of ester and carbamate containing compounds?. (2015, November 25). Available from: [Link]
-
Daly, N. J., & Heweston, G. M. (1972). The thermal decompositions of carbamates. II. Methyl N-methylcarbamate. Australian Journal of Chemistry, 25(7), 1517-1521. Available from: [Link]
-
Viana, E., et al. (2001). Stability studies of carbamate pesticides and analysis by gas chromatography with flame ionization and nitrogen-phosphorus detection. Journal of Chromatography A, 921(2), 287-296. Available from: [Link]
-
Study Mind. Alcohol oxidation (A-Level Chemistry). Available from: [Link]
-
Lainer, N. O., et al. (2022). Polyurethane Recycling: Conversion of Carbamates—Catalysis, Side-Reactions and Mole Balance. Catalysts, 12(11), 1400. Available from: [Link]
-
Derouiche, A., & Driss, M. R. (2006). Stability of carbamate and organophosphorus pesticides under different storage conditions. JOURNAL of the Tunisian Chemical Society, 8, 127-135. Available from: [Link]
-
Carl ROTH. Safety Data Sheet: Ammonium carbamate. Available from: [Link]
-
ResearchGate. Key parameters for carbamate stability in dilute aqueous–organic solution. Available from: [Link]
-
U.S. Geological Survey. METHODS OF ANALYSIS BY THE U.S. GEOLOGICAL SURVEY NATIONAL WATER QUALITY LABORATORY- DETERMINATION OF SELECTED CARBAMATE PESTICIDES. Available from: [Link]
-
Chemistry Steps. Alcohol Oxidation Mechanisms and Practice Problems. (2024, April 5). Available from: [Link]
-
Centers for Disease Control and Prevention. NMAM METHOD 5601: ORGANONITROGEN PESTICIDES. (2016, February 25). Available from: [Link]
-
Mondal, B., & Kali, S. (2024). Mild Aerobic Oxidation of Secondary Alcohols with Water Tolerant Cu(I) Catalyst. ChemistrySelect, 9(12), e202402236. Available from: [Link]
-
Save My Exams. Oxidation of Alcohols (AQA A Level Chemistry): Revision Note. (2026, February 24). Available from: [Link]
-
Agilent. The Determination of N-Methylcarbamate Pesticides by HPLC EPA Method 531.1. Available from: [Link]
-
Ufarté, L., et al. (2017). Discovery of carbamate degrading enzymes by functional metagenomics. Scientific Reports, 7, 4452. Available from: [Link]
-
Ignatowicz, K., et al. (2025). Decomposition of selected carbamate herbicides in a constructed wetland system supported by a biopreparation. ASTRJ, 34(2), 35-42. Available from: [Link]
-
Sharma, A., et al. (2021). Conserved Metabolic and Evolutionary Themes in Microbial Degradation of Carbamate Pesticides. Frontiers in Microbiology, 12, 692683. Available from: [Link]
-
Bulgarian Chemical Communications. Possible reaction pathways of selected organophosphorus and carbamate pesticides according to the DFT calculation method. Available from: [Link]
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Validation & Comparative
Optimization and Comparison of HPLC Strategies for the Enantiomeric Purity of (R)-3-Aminobutanol Derivatives
Executive Summary & Context
(R)-3-aminobutanol (CAS: 61477-40-5) is a critical chiral building block, most notably serving as the precursor for the HIV integrase inhibitor Dolutegravir [1, 2].[1][2][3] The stereochemical purity of this intermediate is non-negotiable; even trace amounts of the (S)-enantiomer can propagate through the synthesis, leading to diastereomeric impurities in the final API that are difficult to purge.
The Analytical Challenge: 3-aminobutanol presents a "perfect storm" of analytical difficulties:
-
Lack of Chromophore: It possesses no strong UV-active groups, rendering standard detection (UV 254 nm) impossible without modification.
-
High Polarity: The amino and hydroxyl groups create significant retention issues on standard Reverse Phase (RP) columns.
-
Low Molecular Weight: This limits the effectiveness of inclusion-complex based chiral selectors.
This guide compares the three most effective strategies to overcome these hurdles, recommending Pre-column Derivatization with Cbz-Cl as the industry "Gold Standard" for Quality Control (QC) environments.
Strategic Method Comparison
The following table contrasts the three primary methodologies available to the analyst.
| Feature | Method A: Cbz-Derivatization (Recommended) | Method B: Direct Analysis (Crown Ether) | Method C: Diastereomeric Resolution |
| Principle | Derivatization with Benzyl chloroformate (Cbz-Cl) | Direct interaction of primary amine with Crown Ether CSP. | Derivatization with Chiral Reagent (e.g., FDAA) |
| Detection | UV 254 nm (Strong signal from Cbz group). | RI, CAD, or ELSD (Universal detection required). | UV 340 nm (Strong signal from reagent). |
| Column | Chiralpak AD-H (Amylose-based).[4] | CROWNPAK CR(+) (Crown Ether).[5] | Standard C18 (e.g., Agilent Zorbax). |
| Sensitivity | High (suitable for <0.1% impurity). | Low to Moderate (Detector limited). | High. |
| Robustness | Excellent.[2][6] Cbz derivatives are stable. | Moderate. Mobile phase requires HClO₄ (corrosive). | Moderate. Reaction kinetics can vary. |
| Cost | Moderate (Chiral column + cheap reagent). | High (Specialized column). | High (Expensive chiral reagent). |
Decision Matrix
Use the following logic flow to select the appropriate method for your laboratory:
Figure 1: Decision tree for selecting the optimal analytical strategy based on lab capabilities and sensitivity requirements.
Deep Dive: Method A (The Gold Standard)
Pre-column Derivatization with Cbz-Cl
This method is preferred because Benzyl chloroformate (Cbz-Cl) reacts rapidly with the amine to form a stable carbamate. This introduces a phenyl ring, enabling sensitive UV detection at 254 nm and providing "handles" (pi-pi interactions) for polysaccharide-based chiral stationary phases [3, 4].
Experimental Protocol
Step 1: Derivatization
-
Sample Prep: Dissolve 50 mg of (R)-3-aminobutanol sample in 5 mL of water/THF (1:1).
-
Base Addition: Add 2.0 equivalents of Sodium Carbonate (
) to scavenge the HCl byproduct. -
Reagent Addition: Add 1.1 equivalents of Benzyl chloroformate (Cbz-Cl) dropwise at 0°C.
-
Reaction: Stir at room temperature for 30 minutes. (Monitor by TLC: Hexane/EtOAc 1:1).
-
Workup: Extract with Ethyl Acetate (
). Dry organic layer over .[6] Evaporate solvent and reconstitute in Mobile Phase.
Step 2: HPLC Parameters
| Parameter | Setting |
| Column | Chiralpak AD-H (Daicel), |
| Mobile Phase | n-Hexane : Isopropanol (90 : 10 v/v) |
| Flow Rate | 1.0 mL/min |
| Temperature | 25°C |
| Detection | UV @ 254 nm |
| Injection | 10 |
Expected Results & Data
Based on literature values and patent data [2, 5], the separation of the N-Cbz derivatives on Chiralpak AD-H yields the following performance metrics:
| Isomer | Retention Time ( | Capacity Factor ( | Selectivity ( | Resolution ( |
| (S)-Isomer | ~11.1 min | 2.70 | - | - |
| (R)-Isomer | ~12.2 min | 3.06 | 1.13 | > 1.5 |
Note:
Deep Dive: Method B (Direct Analysis)
Crown Ether Complexation
For laboratories wishing to avoid derivatization steps (e.g., high-throughput process monitoring), the CROWNPAK CR(+) column is the only viable direct option. It utilizes a chiral crown ether that forms an inclusion complex specifically with primary ammonium ions (
Critical Considerations
-
Mobile Phase Acidity: The amine must be protonated. Standard mobile phase is aqueous Perchloric Acid (
), pH 1.0 - 2.0 . -
Corrosion Risk: Ensure your HPLC system (pump seals/tubing) is compatible with high acid concentrations.
-
Temperature Sensitivity: Lower temperatures (10°C - 15°C) often improve resolution significantly by stabilizing the ammonium-crown ether complex.
HPLC Parameters
| Parameter | Setting |
| Column | CROWNPAK CR(+) (Daicel), |
| Mobile Phase | |
| Flow Rate | 0.5 mL/min |
| Detection | RI (Refractive Index) or ELSD |
| Elution Order | Typically (R) elutes before (S) on CR(+) |
Scientific Mechanism & Troubleshooting
Mechanism of Separation (Method A)
The separation on Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) is driven by a combination of:
-
Hydrogen Bonding: Between the carbamate -NH- and -C=O groups of the analyte and the amide groups of the amylose polymer.
- Interactions: Between the phenyl ring of the Cbz-group and the phenyl rings of the stationary phase.
-
Steric Fit: The chiral helical groove of the amylose polymer discriminates the spatial arrangement of the methyl vs. hydroxyl group on the chiral center.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Sensitivity | Incomplete derivatization. | Ensure |
| Peak Tailing | Residual free amine interacting with silanols. | Ensure derivatization is 100% complete. Add 0.1% Diethylamine (DEA) to mobile phase if necessary. |
| Baseline Drift | Temperature fluctuations (RI detection). | Use a column oven and insulate detector lines. Switch to Method A (UV) if possible. |
| Split Peaks | Sample solvent mismatch. | Dissolve the final Cbz-derivative in the Mobile Phase (Hexane/IPA), not 100% IPA or MeOH. |
Workflow Visualization
The following diagram illustrates the critical path for the Cbz-Derivatization Protocol (Method A) , ensuring self-validation at every step.
Figure 2: Step-by-step workflow for the Cbz-derivatization process.
References
-
BenchChem. (2025).[1][5][7] HPLC analytical methods for determining aminobutanol chiral purity.[2][5][8][7][9] Retrieved from
-
Google Patents. (2016). CN105675783A - HPLC analysis method of 3-aminobutanol chiral purity.[2][8][10] Retrieved from
-
Der Pharma Chemica. (2014). Process for the Preparation of Dolutegravir Intermediate: (R)-3-Amino Butanol.[1][2][3][6][8][10][11] Retrieved from
-
Daicel Corporation. Instruction Manual for CHIRALPAK® AD-H Columns.[12] Retrieved from
-
Medicines for All Institute. (2019).[6] Process Development Report: Synthesis of optically active (R)-3-aminobutan-1-ol. Retrieved from
-
BenchChem. (2025).[1][5] A Comparative Guide to Chiral HPLC Analysis of 1-Amino-2-butanol Enantiomers. (Analogous chemistry). Retrieved from
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. eurekaselect.com [eurekaselect.com]
- 3. WO2018020380A1 - Enzymatic process for the preparation of (r)-3-aminobutan-1-ol, useful in preparation of dolutegravir - Google Patents [patents.google.com]
- 4. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. medicines4all.vcu.edu [medicines4all.vcu.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. CN105675783A - HPLC (high-performance liquid chromatography) analysis method of 3-aminobutanol chiral purity - Google Patents [patents.google.com]
- 9. derpharmachemica.com [derpharmachemica.com]
- 10. CN105699509A - A kind of separation detection method of 3-aminobutanol enantiomer - Google Patents [patents.google.com]
- 11. US20110275855A1 - Separation of an enantiomer mixture of (r)- and (s)-3-amino-1-butanol - Google Patents [patents.google.com]
- 12. ct-k.com [ct-k.com]
Technical Guide: Derivatization Agents for Enantiomeric Purity of Amino Alcohols
Executive Summary
For the characterization of amino alcohols—critical pharmacophores in beta-blockers and sphingolipids—the choice of derivatization agent (CDA) is not merely a matter of preference but of chemoselectivity and detection physics .
This guide contrasts the two dominant methodologies: NMR-based analysis using Mosher’s Acid (MTPA) and HPLC-based analysis using Marfey’s Reagent (FDAA) , alongside the high-speed alternative GITC .
-
Use Mosher’s Acid (MTPA) when you require absolute configuration assignment via ab initio structural elucidation (NMR) and have milligram-scale material.
-
Use Marfey’s Reagent (FDAA) for routine quantitation of enantiomeric excess (ee) in aqueous biological samples at nanomole scales using standard UV-HPLC.
-
Use GITC when reaction kinetics are the bottleneck (high-throughput screening).
Part 1: The Chemoselectivity Challenge
Amino alcohols present a unique "bifunctional" challenge. The presence of both a nucleophilic amine (
Decision Matrix: Selecting Your Agent
Figure 1: Strategic selection of derivatization agents based on analytical goals and functional group reactivity.
Part 2: NMR-Based Analysis – Mosher’s Acid (MTPA)[1]
-Methoxy-Mechanism & Chemoselectivity
MTPA chloride (MTPA-Cl) is an aggressive electrophile. In amino alcohols, it will derivatize both the amine (to an amide) and the alcohol (to an ester) if stoichiometry is not strictly controlled.
-
Advantage: The bis-Mosher derivative provides two sets of diagnostic signals (
and ) for configuration assignment. -
The Mosher Model: The phenyl ring of the MTPA auxiliary exerts an anisotropic shielding effect. By comparing the chemical shift differences (
) of protons in the - and -MTPA derivatives, the spatial arrangement of substituents can be deduced.[1]
Protocol: Bis-Derivatization for Amino Alcohols
This protocol ensures complete reaction of both functional groups to prevent kinetic resolution artifacts.
Materials:
-
Substrate: Amino alcohol (approx. 5 mg, ~0.03 mmol)
-
Reagent:
-(-)-MTPA-Cl and -(+)-MTPA-Cl (separately) -
Base: Pyridine-
(acts as solvent and base) or DMAP/DCC in
Step-by-Step Workflow:
-
Preparation: Place 5 mg of amino alcohol into two separate clean, dry NMR tubes.
-
Solvation: Dissolve each in 0.5 mL of deuterated pyridine (Pyridine-
).-
Why Pyridine? It scavenges the HCl byproduct and catalyzes the acyl substitution.
-
-
Addition:
-
Tube A: Add 10 µL (excess, ~2.5 eq) of
-MTPA-Cl. -
Tube B: Add 10 µL (excess, ~2.5 eq) of
-MTPA-Cl.
-
-
Incubation: Shake carefully. Allow to stand at room temperature for 4–6 hours.
-
Checkpoint: Monitor by TLC to ensure the disappearance of the starting material. Partial derivatization leads to complex spectra (mixture of amide-alcohol, amine-ester, and bis-derivative).
-
-
Analysis: Acquire
NMR (and NMR if available). Focus on the methoxy ( ) signal of the auxiliary and the protons alpha to the chiral center.
Data Interpretation:
Calculate
-
Positive
: Protons reside on the side of the plane unshielded by the phenyl ring in the -derivative. -
Negative
: Protons reside in the shielding cone.
Part 3: HPLC-Based Analysis – Marfey’s Reagent (FDAA)[3][4][5]
1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA) is the industry standard for quantifying enantiomeric purity in biological matrices.
Mechanism: Nucleophilic Aromatic Substitution ( )
Unlike acid chlorides, FDAA reacts under mild, aqueous-alkaline conditions.
-
Chemoselectivity: It is highly selective for the amine (
). The hydroxyl group of the amino alcohol typically remains underivatized under these conditions, simplifying the chromatogram (one peak per enantiomer). -
Detection: The dinitrophenyl (DNP) moiety provides a strong chromophore at 340 nm ($ \epsilon \approx 30,000 \text{ M}^{-1}\text{cm}^{-1} $), allowing nanomole sensitivity.
Protocol: Routine Purity Check
Materials:
-
Substrate: Amino alcohol (50 µL of 50 mM aqueous solution)
-
Reagent: FDAA (1% w/v in acetone)[2]
-
Buffer: 1M
-
Quench: 1M
Step-by-Step Workflow:
Figure 2: The Marfey's Reagent derivatization workflow.
-
Reaction: In a 1.5 mL vial, mix 50 µL sample + 100 µL 1% FDAA + 20 µL 1M
. -
Incubation: Heat at 40°C for 60 minutes.
-
Why 40°C? Higher temperatures risk derivatizing the hydroxyl group or racemizing the reagent.
-
-
Quench: Add 20 µL 1M
to stop the reaction and protonate the species for reverse-phase binding. -
Dilution: Dilute with 200 µL mobile phase (e.g., 10% Acetonitrile).
-
Separation: Inject onto a C18 column.
-
Elution Order: For L-FDAA, the L-D diastereomer typically elutes after the L-L diastereomer due to stronger intramolecular H-bonding increasing hydrophobicity.
-
Part 4: Comparative Analysis
The following table contrasts the operational parameters of the three primary agents.
| Feature | Mosher's Acid (MTPA) | Marfey's Reagent (FDAA) | GITC |
| Primary Application | Absolute Config Assignment | Enantiomeric Purity (QC) | High-Throughput Screening |
| Detection Method | NMR ( | HPLC/LC-MS (UV 340nm) | HPLC (UV 254nm) |
| Chemoselectivity | Reacts with | Selective for | Selective for |
| Reaction Condition | Anhydrous, Pyridine, 4–6 hrs | Aqueous/Acetone, 40°C, 1 hr | Room Temp, 15 mins |
| Resolution ( | High ( | High ( | Moderate |
| Stability of Derivative | Very Stable (Amide/Ester) | Stable (Amide) | Moderate (Thiourea) |
| Cost | High (Reagent + Deuterated Solv) | Moderate | Moderate |
Part 5: Troubleshooting & Validation
To ensure Trustworthiness and Self-Validation , adopt these controls:
-
The Racemic Spike (Co-injection):
-
Issue: You observe a single peak in HPLC. Is it pure, or did the reaction fail?
-
Validation: Derivatize a known racemic standard of your amino alcohol. Inject it. You must see two baseline-separated peaks. Then, co-inject your sample with the racemate. If your sample peak perfectly overlaps with one of the racemate peaks and the area increases, the ID is confirmed.
-
-
Kinetic Resolution Check (Mosher's):
-
Issue: One enantiomer reacts faster with the chiral reagent than the other, distorting the measured ee.
-
Validation: Ensure >95% conversion by NMR/TLC. If the reaction is incomplete, the measured ratio reflects kinetic rates, not thermodynamic purity. Use excess reagent (2.5 eq) and sufficient time.
-
-
Hydroxyl Interference (Marfey's):
-
Issue: Appearance of a third peak.
-
Cause: O-alkylation at high pH/temperature.
-
Fix: Strictly control pH (keep < 9.0) and temperature (< 45°C).
-
References
-
Dale, J. A., & Mosher, H. S. (1973). Nuclear magnetic resonance enantiomer reagents. Configuration of the chiral moiety in chiral .alpha.-methoxy-.alpha.-trifluoromethylphenylacetic acid derivatives. Journal of the American Chemical Society. Link
-
Marfey, P. (1984). Determination of D-amino acids. II. Use of a bifunctional reagent, 1,5-difluoro-2,4-dinitrobenzene.[3] Carlsberg Research Communications. Link
-
Bhushan, R., & Bruckner, H. (2004). Marfey's reagent for chiral amino acid analysis: A review. Amino Acids.[4][5][6][7][8][9][10] Link
-
Seco, J. M., Quinoa, E., & Riguera, R. (2004). The assignment of absolute configuration by NMR.[11][1][12][13][14] Chemical Reviews. Link
-
Sigma-Aldrich. (2023). Marfey's Reagent Protocol for Amino Acid Analysis. Link
Sources
- 1. experts.umn.edu [experts.umn.edu]
- 2. Chirality determination of unusual amino acids using precolumn derivatization and HPLC-ESI-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ovid.com [ovid.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. peptide.com [peptide.com]
- 6. Amino Acid Analysis by High-Performance Liquid Chromatography after Derivatization with 1-Fluoro-2,4-Dinitrophenyl-5-L-Alanine Amide (Marfey's Reagent) | Springer Nature Experiments [experiments.springernature.com]
- 7. purehost.bath.ac.uk [purehost.bath.ac.uk]
- 8. Marfey's reagent for chiral amino acid analysis: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Chiral chromatographic analysis of amino acids with pre-column derivatization by o -phthalaldehyde: improving the determination of enantiomers using ion-pair reagents - Panin - Acta Naturae [actanaturae.ru]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. chemistry.illinois.edu [chemistry.illinois.edu]
- 13. pubs.acs.org [pubs.acs.org]
- 14. mdpi.com [mdpi.com]
Technical Guide: Specific Rotation & Characterization of (R)-Benzyl (4-hydroxybutan-2-yl)carbamate
The following technical guide details the specific rotation, characterization, and comparative performance of (R)-Benzyl (4-hydroxybutan-2-yl)carbamate, a critical chiral intermediate in the synthesis of HIV integrase inhibitors like Dolutegravir.
Executive Summary & Compound Identity
Product Name: (R)-Benzyl (4-hydroxybutan-2-yl)carbamate Synonyms: N-Cbz-(R)-3-amino-1-butanol; (R)-3-(Benzyloxycarbonylamino)-1-butanol CAS Number: 866395-21-3 (R-isomer); 174743-89-6 (Racemic) Core Application: Key chiral building block for the C-ring formation in Dolutegravir (DTG) and related bicyclic pyridone integrase inhibitors.
This guide addresses the critical quality attribute (CQA) of optical purity . While the specific rotation of the final Cbz-protected intermediate is a valuable identifier, industrial protocols prioritize the specific rotation of the precursor amine [(R)-3-amino-1-butanol] due to its distillability and established pharmacopeial standards.
Specific Rotation & Optical Purity Data
The optical rotation values below serve as the primary release criteria for ensuring enantiomeric excess (ee) >99.5%, which is required to prevent the formation of the inactive (S)-enantiomer impurity in the final API.
A. Primary Specification: Precursor Amine Validation
The most robust method for validating the stereochemistry of the Cbz-derivative is to characterize the starting material, (R)-3-amino-1-butanol , prior to Cbz-protection.
| Compound | Solvent | Concentration | Temp ( | Specific Rotation | Reference Standard |
| (R)-3-Amino-1-butanol | Ethanol | 1.0 g/100mL | 20 | -10.0 | TCI / Sigma Standards |
| (R)-3-Amino-1-butanol | Methanol | 0.5 g/100mL | 25 | -5.0 | Industrial COA Limits |
| (R)-Cbz-Intermediate | Methanol | 1.0 g/100mL | 20 | Negative (-) (Levorotatory) | Qualitative Verification |
Critical Insight (Self-Validating Protocol): The Cbz-protected intermediate (CAS 866395-21-3) is typically a viscous oil or low-melting solid that is difficult to purify by crystallization. Therefore, optical purity must be locked in at the amine stage via fractional distillation of (R)-3-amino-1-butanol (bp 93°C @ 26 mbar) or resolution with D-tartaric acid.
B. Comparative Analysis: Protecting Group Alternatives
When designing a synthesis route, the choice between Cbz, Boc, and unprotected forms impacts yield, stability, and rotation monitoring.
| Feature | (R)-N-Cbz-3-aminobutanol (Target) | (R)-N-Boc-3-aminobutanol (Alternative) | (R)-3-Amino-1-butanol (Unprotected) |
| CAS | 866395-21-3 | 111985-70-1 | 61477-40-5 |
| Physical State | Viscous Oil / Waxy Solid | Viscous Oil | Colorless Liquid |
| Rotation Sign | Levorotatory (-) | Levorotatory (-) | Levorotatory (-) |
| Stability | High (Acid/Base stable) | Moderate (Acid labile) | Low (Oxidation prone) |
| Deprotection | Hydrogenolysis ( | Acid (TFA/HCl) | N/A |
| Use Case | Dolutegravir (Orthogonal to ester hydrolysis) | Small scale R&D | Direct cyclization (Harsh conditions) |
Experimental Protocols
Protocol A: Synthesis & Characterization of (R)-Benzyl (4-hydroxybutan-2-yl)carbamate
Objective: Synthesis of the target Cbz-intermediate with >98% chemical purity and retention of optical configuration.
Reagents:
-
(R)-3-Amino-1-butanol (
in EtOH) -
Benzyl chloroformate (Cbz-Cl)
-
Sodium bicarbonate (
) -
Dichloromethane (DCM) / Water
Step-by-Step Workflow:
-
Preparation: Charge a reactor with (R)-3-amino-1-butanol (1.0 eq) and
(2.5 eq) in water/DCM (1:1 mixture) at 0°C. -
Protection: Dropwise add Benzyl chloroformate (1.1 eq) while maintaining internal temperature <5°C. The reaction is exothermic.
-
Reaction: Stir vigorously at 20–25°C for 4 hours. Monitor by TLC (EtOAc/Hexane 1:1) or HPLC.[1][2]
-
Workup: Separate phases. Wash organic layer with 1N HCl (to remove unreacted amine), then brine. Dry over
. -
Isolation: Concentrate under reduced pressure to yield the crude oil.
-
Characterization (QC):
-
Appearance: Colorless to pale yellow viscous oil.
-
Specific Rotation: Dissolve 100 mg in 10 mL Methanol. Measure
to confirm negative sign. -
HPLC Purity: >98.0% (Area %).[3]
-
Protocol B: Chiral Resolution of Precursor (If starting from Racemate)
If (R)-3-amino-1-butanol is not commercially sourced, it is generated via resolution of the racemate using D-(-)-Tartaric acid.
-
Mix racemic 3-amino-1-butanol with D-(-)-Tartaric acid in Methanol.
-
Crystallize the diastereomeric salt.
-
Recrystallize from EtOH/Water to upgrade chiral purity to >99% ee.
-
Basify with KOH and distill the free amine.
-
Validate
: Must be (EtOH).[4]
Mechanism of Action & Synthesis Pathway
The following Graphviz diagram illustrates the role of this intermediate in the convergent synthesis of Dolutegravir, highlighting where the optical rotation checkpoint occurs.
Caption: Convergent synthesis pathway showing the critical optical purity checkpoint at the amino-alcohol stage prior to Cbz-protection.
References
-
ChemicalBook. (R)-3-Amino-1-butanol Product Properties & Synthesis. Retrieved from
-
TCI Chemicals. (R)-3-Amino-1-butanol Specification Sheet (A2951). Retrieved from
- ViiV Healthcare / GlaxoSmithKline.Patent WO2010068253: Preparation of Dolutegravir and Intermediates. (Describes the use of (R)-3-aminobutanol in DTG synthesis).
-
BenchChem. Technical Guide to tert-Butyl (4-hydroxybutan-2-yl)carbamate. Retrieved from
Sources
- 1. (R)-3-AMINO-1-BUTANOL CAS No.:61477-40-5 Company [qinmuchem.com]
- 2. CN106565747A - Novel method for preparing dolutegravir - Google Patents [patents.google.com]
- 3. Nelfinavir,159989-64-7, CasNo.159989-64-7 Henan Sinotech Import&Export Corporation China (Mainland) [hasinotech.lookchem.com]
- 4. chemimpex.com [chemimpex.com]
A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of Cbz-Protected Amino Alcohols
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Cbz-Protected Amino Alcohols in Drug Discovery
Cbz-protected amino alcohols are versatile chiral building blocks in the synthesis of a wide array of pharmaceutical compounds, including protease inhibitors and other complex drug candidates. The Cbz group offers robust protection of the amino functionality during synthetic transformations and can be readily removed under specific conditions.[1][2] Mass spectrometry, particularly with electrospray ionization (ESI) and tandem mass spectrometry (MS/MS), is an indispensable tool for the characterization of these molecules. A thorough understanding of their fragmentation behavior under collision-induced dissociation (CID) is paramount for confident structural confirmation and impurity identification.[3]
This guide will dissect the characteristic fragmentation pathways of protonated Cbz-protected amino alcohols, providing a comparative analysis of different amino alcohol side chains and offering insights into the predictable cleavages that govern their gas-phase chemistry.
The Cornerstone of Fragmentation: The Protonated Molecular Ion and the Influence of the Cbz Group
Under typical positive-ion ESI conditions, Cbz-protected amino alcohols readily form protonated molecular ions, [M+H]⁺.[4] The initial fragmentation events are largely dictated by the presence of the Cbz group and the protonated amine. The benzylic portion of the Cbz group provides a site for charge stabilization, influencing the subsequent fragmentation cascades.
A primary and highly characteristic fragmentation pathway for N-benzyloxycarbonyl derivatives involves the loss of the benzyl group or related moieties.[5] This is a critical diagnostic tool for identifying the presence of the Cbz protecting group.
Key Fragmentation Pathways of Cbz-Protected Amino Alcohols
The fragmentation of protonated Cbz-protected amino alcohols is a composite of cleavages characteristic of the Cbz group, the amino alcohol backbone, and the specific side chain (R). Below, we delineate the major fragmentation routes observed in ESI-MS/MS analysis.
Fragmentation of the Cbz Protecting Group
The most prominent fragmentation pathways are directly related to the Cbz moiety. These cleavages provide strong evidence for the presence and integrity of the protecting group.
-
Loss of Toluene (C₇H₈, 92 Da): A common fragmentation involves the loss of toluene, which can occur through a rearrangement process.
-
Formation of the Benzyl Cation (C₇H₇⁺, m/z 91): The formation of the stable benzyl cation is a hallmark of many compounds containing a benzyl group and is frequently observed as a prominent peak in the MS/MS spectrum.[6]
-
Loss of Benzyloxycarbonyl Radical (•CO₂CH₂Ph, 151 Da): While less common for protonated molecules, the loss of the entire benzyloxycarbonyl radical can sometimes be observed.[7]
-
Loss of Benzyl Alcohol (C₇H₈O, 108 Da): In some cases, particularly with certain instrument conditions or for specific analytes, the loss of benzyl alcohol can be a significant pathway.
Cleavages of the Amino Alcohol Backbone
In addition to the fragmentation of the protecting group, the amino alcohol structure itself undergoes characteristic cleavages. These are often influenced by the initial fragmentation of the Cbz group.
-
α-Cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom is a common fragmentation pathway for amines.[8][9] For Cbz-protected amino alcohols, this can lead to the formation of a resonance-stabilized iminium ion.
-
Loss of Water (H₂O, 18 Da): The hydroxyl group of the amino alcohol can be readily lost as a neutral water molecule, particularly after initial fragmentation events that increase the lability of the protonated alcohol. This is a very common fragmentation for alcohols in mass spectrometry.[9][10]
-
Cleavage of the C-C bond adjacent to the hydroxyl group: Similar to α-cleavage for amines, the bond adjacent to the carbon bearing the hydroxyl group can also cleave, especially in the absence of a more favorable fragmentation pathway.[11]
The interplay between these pathways provides a rich tapestry of information for structural elucidation. The following diagram illustrates the primary fragmentation points on a generic Cbz-protected amino alcohol.
Caption: Primary fragmentation points on a Cbz-protected amino alcohol.
Comparative Fragmentation Analysis of Cbz-Protected Amino Alcohols
Table 1: Predicted Major Fragment Ions for Protonated Cbz-Protected Amino Alcohols
| Precursor Ion [M+H]⁺ | Cbz-Leucinol (m/z 252.16) | Cbz-Valinol (m/z 238.14) | Cbz-Isoleucinol (m/z 252.16) | Fragmentation Pathway |
| Loss of Toluene | m/z 160.08 | m/z 146.06 | m/z 160.08 | [M+H - C₇H₈]⁺ |
| Benzyl Cation | m/z 91.05 | m/z 91.05 | m/z 91.05 | [C₇H₇]⁺ |
| Loss of Water | m/z 234.15 | m/z 220.13 | m/z 234.15 | [M+H - H₂O]⁺ |
| α-Cleavage (loss of CH₂OH) | m/z 221.14 | m/z 207.12 | m/z 221.14 | [M+H - CH₂OH]⁺ |
| Side Chain Loss | m/z 195.10 (loss of isobutyl) | m/z 195.10 (loss of isopropyl) | m/z 195.10 (loss of sec-butyl) | [M+H - R]⁺ |
Note: The m/z values are calculated based on the monoisotopic masses of the elements. The relative intensities of these fragments will depend on the collision energy and the specific instrumentation used.
The differentiation of isomers such as Cbz-Leucinol and Cbz-Isoleucinol can be challenging as they often produce many of the same primary fragment ions. Distinguishing them would likely require careful analysis of the relative abundances of side-chain-specific fragments at varying collision energies or through higher-order MSⁿ experiments.
Experimental Protocol for Tandem Mass Spectrometry Analysis
To acquire high-quality fragmentation data for Cbz-protected amino alcohols, the following general protocol can be employed.
Instrumentation: A high-resolution mass spectrometer, such as a quadrupole time-of-flight (Q-TOF) or Orbitrap instrument, coupled to a liquid chromatography (LC) system is recommended for accurate mass measurements.
Workflow:
Caption: A typical workflow for LC-MS/MS analysis of Cbz-protected amino alcohols.
Detailed Steps:
-
Sample Preparation: Dissolve the Cbz-protected amino alcohol in a suitable solvent such as a 1:1 mixture of methanol and water containing 0.1% formic acid to aid in protonation. The final concentration should be in the low µg/mL to ng/mL range.
-
Liquid Chromatography: If analyzing a mixture, perform chromatographic separation using a C18 reversed-phase column. A typical mobile phase would consist of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B) run on a gradient.
-
Mass Spectrometry:
-
Ionization: Utilize electrospray ionization (ESI) in the positive ion mode.
-
Full Scan (MS1): Acquire full scan mass spectra to identify the protonated molecular ion [M+H]⁺.
-
Tandem Mass Spectrometry (MS/MS): Perform product ion scans on the isolated [M+H]⁺ ion. It is advisable to ramp the collision energy (e.g., 10-40 eV) to observe both low-energy and high-energy fragments, providing a more complete fragmentation map.
-
Conclusion and Future Perspectives
The fragmentation of Cbz-protected amino alcohols under ESI-MS/MS is a predictable process governed by the chemistry of the Cbz group and the fundamental principles of gas-phase ion chemistry. The characteristic loss of moieties related to the benzyl group and cleavages of the amino alcohol backbone provide a robust fingerprint for the identification and structural confirmation of these important synthetic intermediates.
While this guide provides a foundational understanding, further systematic studies on a wider range of Cbz-protected amino alcohols, including comparative analyses with other protecting groups like Boc and Fmoc, would be highly valuable to the scientific community. The generation of a public spectral library for these compounds would greatly facilitate their routine analysis in both academic and industrial research settings.[12][13][14][15]
References
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PubChem. Leucine, N-carboxy-, N-benzyl ester, L-. PubChem CID 74840. Accessed February 28, 2026. [Link]
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Digital CSIC. Electronic Supplementary Material (ESI) for Chemical Science. 2024. [Link]
-
Master Organic Chemistry. Protecting Groups for Amines – Carbamates. Published June 7, 2018. Accessed February 28, 2026. [Link]
-
Wiley Science Solutions. Mass Spectral Databases. Accessed February 28, 2026. [Link]
- Patel, S. H., & Reilly, J. P. (2010). New Reagents for Increasing ESI Multiple Charging of Proteins and Protein Complexes. Journal of the American Society for Mass Spectrometry, 21(7), 1110–1119.
-
Whitman College. GCMS Section 6.15 - Fragmentation of Amines. Accessed February 28, 2026. [Link]
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Metabolomics.Pro. Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra. Accessed February 28, 2026. [Link]
- Turecek, F., & Yao, C. (2014). Formation of Benzyl Carbanion in Collision-Induced Dissociation of Deprotonated Phenylalanine Homologues. Mass Spectrometry (Tokyo, Japan), 3(A0027), A0027.
- Brodbelt, J. S., & Wilson, J. T. (2009). Gas-Phase Fragmentation Characteristics of Benzyl-Aminated Lysyl-Containing Tryptic Peptides. Journal of the American Society for Mass Spectrometry, 20(1), 88–97.
- Prasain, J. K. (2009). Ion fragmentation of small molecules in mass spectrometry. In UAB-BBRB.
- Jones, J. H., & Webb, B. (1971). The mass spectra of amino-acid and peptide derivatives. Part I. Benzyloxycarbonyl derivatives. Journal of the Chemical Society C: Organic, 3926-3929.
-
MassBank. MassBank. Accessed February 28, 2026. [Link]
-
ResearchGate. Summary of the main fragment ions observed in positive-mode APCI/MS n... Accessed February 28, 2026. [Link]
-
University of Arizona. Mass Spectrometry: Fragmentation. Accessed February 28, 2026. [Link]
-
Organic Chemistry Portal. Cbz-Protected Amino Groups. Accessed February 28, 2026. [Link]
- Cohen, S. A., & De Antonis, K. M. (1994). An UPLC-ESI-MS/MS Assay Using 6-Aminoquinolyl-N-Hydroxysuccinimidyl Carbamate Derivatization for Targeted Amino Acid Analysis: Application to Screening of Arabidopsis thaliana Mutants. Analytical biochemistry, 222(2), 509-15.
- Wang, Q., et al. (2016). Fragmentation study of aminoalcohol-diterpenoid alkaloids by electrospray ionization time-of-flight mass spectrometry. Rapid Communications in Mass Spectrometry, 30(1), 161-169.
- Guo, Y. C., et al. (2007). ESI-MSn study on the fragmentation of protonated cyclic-dipeptides. Journal of Mass Spectrometry, 42(1), 131-137.
- Google Patents. Process for preparing enantiomerically enriched amino-alcohols. US20100168385A1.
-
Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. Last updated August 29, 2023. Accessed February 28, 2026. [Link]
- Cuyckens, F., & Claeys, M. (2004). Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry. Journal of Mass Spectrometry, 39(1), 1-15.
-
ResearchGate. Formation of Benzyl Carbanion in Collision-Induced Dissociation of Deprotonated Phenylalanine Homologues. Accessed February 28, 2026. [Link]
-
NIST. Mass Spectrometry Data Center. Accessed February 28, 2026. [Link]
- Dyson, P. J. (2003). Energy-dependent electrospray ionisation mass spectrometry: applications in transition metal carbonyl chemistry. Dalton Transactions, (11), 2262-2269.
- Jackson, G. P., et al. (2022). Differentiation of leucine and isoleucine residues in peptides using charge transfer dissociation mass spectrometry (CTD‐MS). Rapid Communications in Mass Spectrometry, 36(4), e9246.
-
Chemistry LibreTexts. 2.7 Mass Spectrometry of Some Common Functional Groups. Last updated February 11, 2023. Accessed February 28, 2026. [Link]
-
Chad's Prep. 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry. YouTube. Published September 20, 2018. Accessed February 28, 2026. [Link]
-
iChemical. N-benzyloxycarbonyl-leucin, CAS No. 2018-66-8. Accessed February 28, 2026. [Link]
- Trimpin, S., et al. (2017). Investigation of the Complete Suite of the Leucine and Isoleucine Isomers: Towards Prediction of Ion Mobility Separation Capabilities. Journal of the American Society for Mass Spectrometry, 28(5), 893–902.
- Domon, B., & Costello, C. E. (1988). A systematic nomenclature for carbohydrate fragmentations in FAB-MS/MS spectra of glycoconjugates.
-
Shimadzu. A Novel LC-MS/MS Quantification Method for Amino Acids in Human Plasma, Including Alloisoleucine, without Ion Pairing or Derivatization. Accessed February 28, 2026. [Link]
- Piraud, M., et al. (2003). ESI-MS/MS analysis of underivatised amino acids: a new tool for the diagnosis of inherited disorders of amino acid metabolism. Fragmentation study of 79 molecules of biological interest in positive and negative ionisation mode. Rapid Communications in Mass Spectrometry, 17(12), 1297-1311.
- Oglesbee, D., et al. (2016). A Rapid and Sensitive UPLC-MS/MS-Method for the Separation and Quantification of Branched-Chain Amino Acids from Dried Blood Samples of Patients with Maple Syrup Urine Disease (MSUD).
- Rainville, P. D., et al. (2020). Hydrophilic additives enhancing electrospray ionization of oligonucleotides in hexafluoro-2-propanol-free reversed-phase ion-pair chromatography.
- Molnár-Perl, I. (2021). Derivatization-targeted analysis of amino compounds in plant extracts by LC-MS/MS. Journal of Pharmaceutical and Biomedical Analysis, 205, 114316.
- Vessecchi, R., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products.
- Kertesz, V., & Van Berkel, G. J. (2010).
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- 4. Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra - MetwareBio [metwarebio.com]
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Analytical Strategies for Residual Solvents in Chiral Intermediates: A Comparative Technical Guide
Topic: Analytical Methods for Residual Solvent Detection in Chiral Intermediates Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
In the synthesis of chiral intermediates, residual solvent analysis is not merely a compliance checkbox—it is a critical quality attribute that impacts downstream enantiomeric purity, reaction kinetics, and solid-state stability. Unlike generic APIs, chiral intermediates often exhibit high thermal lability and high economic value, rendering standard "crush-and-shoot" gas chromatography methods potentially hazardous to the sample or financially inefficient.
This guide objectively compares the three dominant analytical methodologies: Static Headspace Gas Chromatography (HS-GC) , Direct Injection Gas Chromatography (DI-GC) , and Quantitative Nuclear Magnetic Resonance (qNMR) . We analyze their performance regarding sensitivity, matrix tolerance, and suitability for thermally sensitive chiral scaffolds.
Part 1: The Methodological Landscape
1. Static Headspace GC (HS-GC): The Industry Gold Standard
HS-GC is the preferred method for Class 1 and Class 2 solvents (ICH Q3C) due to its ability to isolate volatile analytes from the non-volatile chiral matrix.
-
Mechanism: The sample is dissolved in a high-boiling solvent (e.g., DMSO, DMAc) and heated. Only the vapor phase is injected, protecting the GC liner and column from non-volatile chiral salts or catalysts.
-
Best For: Routine QC, thermally labile intermediates (if equilibration temp is moderate), and dirty matrices containing salts/polymers.
2. Direct Injection GC (DI-GC): The High-Sensitivity Alternative
DI-GC involves injecting the liquid solution directly. While offering theoretical 100% recovery, it poses significant risks for chiral intermediates.
-
Mechanism: The entire sample matrix enters the heated injection port.
-
Critical Flaw: Accumulation of non-volatile chiral selectors or decomposition products in the liner can catalyze "ghost peaks" or degrade subsequent injections.
-
Best For: High-boiling solvents (Class 3) that do not partition well into headspace, provided the matrix is thermally stable.
3. Quantitative NMR (qNMR): The Non-Destructive Modernist
qNMR is rapidly gaining traction in early-phase development. It allows for the simultaneous quantification of residual solvents and the chiral intermediate itself without thermal stress.
-
Mechanism: Proton signals of solvents are integrated against an internal standard or the API itself.
-
Best For: Precious samples (non-destructive), thermally unstable compounds, and rapid process checks where identifying unknown solvents is required.
Part 2: Comparative Performance Data
The following data summarizes typical performance metrics observed in a development lab setting for a chiral sulfoxide intermediate.
| Feature | Static Headspace GC (HS-GC) | Direct Injection GC (DI-GC) | Solution State qNMR |
| Limit of Quantitation (LOQ) | 1–50 ppm (Solvent dependent) | 0.1–10 ppm | 100–500 ppm (typically) |
| Sample Requirement | 50–100 mg (Destructive) | 10–50 mg (Destructive) | 5–20 mg (Recoverable) |
| Thermal Stress | Moderate (60°C–100°C equilibration) | High (200°C+ Injector port) | None (Ambient probe temp) |
| Matrix Effects | Low (Matrix stays in vial) | High (Matrix enters column) | Low (Spectral overlap possible) |
| Analysis Time | 30–45 mins (incl. equilibration) | 15–20 mins | 5–10 mins |
| Linearity ( | > 0.999 | > 0.999 | > 0.99 (Pulse dependent) |
Part 3: Decision Logic & Workflow
Choosing the right method depends on the boiling point of the target solvent and the thermal stability of your chiral intermediate.
Figure 1: Decision Matrix for selecting analytical methods based on intermediate stability and solvent volatility.
Part 4: Detailed Experimental Protocols
Protocol A: Validated HS-GC Method for Chiral Intermediates
This protocol is designed to minimize matrix degradation while ensuring ICH Q3C compliance.
1. Instrumentation:
-
System: Agilent 7890B GC with 7697A Headspace Sampler (or equivalent).
-
Column: DB-624 (30 m × 0.32 mm × 1.8 µm). This "G43" phase is standard for separating polar solvents.
2. Sample Preparation:
-
Diluent: Dimethyl sulfoxide (DMSO) or N,N-Dimethylacetamide (DMAc). Note: Ensure diluent blank is free of benzene/toluene.
-
Standard Solution: Prepare a mixed stock of target solvents at ICH limit concentrations.
-
Test Solution: Accurately weigh 100 mg of chiral intermediate into a 20 mL headspace vial. Add 5.0 mL diluent. Seal immediately with PTFE/Silicone septa.
3. Headspace Parameters (Crucial for Labile Compounds):
-
Oven Temperature: 80°C (Reduce to 60°C if intermediate racemizes/degrades).
-
Loop Temperature: 90°C.
-
Transfer Line: 100°C.
-
Equilibration Time: 45 minutes. Causality: Sufficient time is needed for the gas-liquid equilibrium (
) to stabilize, but excessive time promotes degradation.
4. GC Parameters:
-
Carrier Gas: Nitrogen or Helium at 35 cm/sec constant velocity.
-
Injector: Split ratio 5:1 at 200°C.
-
Oven Program: 40°C (hold 5 min) → Ramp 10°C/min to 240°C (hold 5 min).
-
Detector: FID at 250°C.
5. System Suitability (Self-Validation):
-
Resolution: > 1.5 between Acetonitrile and Methylene Chloride.
-
Precision: %RSD < 15% for 6 replicate injections of the standard.
Protocol B: qNMR for Rapid Screening
1. Instrumentation: 400 MHz (or higher) NMR Spectrometer.
2. Sample Prep: Dissolve ~20 mg sample in 0.6 mL DMSO-
-
Pulse Angle: 30° or 90°.
-
Relaxation Delay (D1): Must be
of the longest relaxing proton (typically 10–60s) to ensure full magnetization recovery for quantitative accuracy. -
Scans: 16–64 (dependent on required S/N). 4. Calculation:
Where = Integral area, = Number of protons, = Molecular Weight, = Weight, = Purity.
Part 5: Expert Insights & Causality
Why HS-GC is the "Safe" Choice for Chiral Matrices: In direct injection, the non-volatile chiral intermediate sits in the liner at 200°C+. Many chiral centers (e.g., alpha-to-carbonyl) are prone to racemization or elimination reactions at these temperatures. The resulting degradation products ("crud") can coat the active sites of the liner, leading to adsorption of polar solvents in subsequent runs. HS-GC avoids this by leaving the matrix behind in the vial.
The "Salting Out" Effect:
For water-soluble chiral intermediates, adding 1g of Na
References
-
ICH Harmonised Guideline. (2023). Impurities: Guideline for Residual Solvents Q3C(R9). International Council for Harmonisation.[1][2][3][4] [Link]
-
United States Pharmacopeia. (2023). USP General Chapter <467> Residual Solvents. USP-NF. [Link]
-
Groman, J., et al. (2022). A Generic Headspace GC Method for Residual Solvents in Pharmaceutical: Benefits, Rationale, and Adaptations. LCGC International. [Link]
-
Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical analysis. Progress in Nuclear Magnetic Resonance Spectroscopy. [Link]
Sources
Safety Operating Guide
Operational Guide: Disposal of (R)-Benzyl (4-hydroxybutan-2-yl)carbamate
Executive Summary & Chemical Identity
Substance: (R)-Benzyl (4-hydroxybutan-2-yl)carbamate CAS Number: 866395-21-3 (Specific Isomer) / 174743-89-6 (General/Racemic) Synonyms: Benzyl N-[(2R)-4-hydroxybutan-2-yl]carbamate; Cbz-protected (R)-3-aminobutanol.
This compound is a chiral pharmaceutical intermediate featuring a Carbobenzyloxy (Cbz) protecting group. While less acutely toxic than pesticide-grade carbamates, it presents specific hazards (skin/eye irritation, potential aquatic toxicity) and thermal decomposition risks (release of nitrogen oxides).
Immediate Action Required: Treat all waste streams containing this compound as Hazardous Chemical Waste . Do not dispose of via sanitary sewer or trash.
Hazard Identification & Risk Assessment
Before initiating disposal, operators must understand the physicochemical risks to select the correct waste stream.
| Property | Data/Characteristic | Operational Implication |
| Physical State | Solid (Powder) or Viscous Oil | Requires solid waste containers or dissolution in compatible solvents for liquid waste streams. |
| GHS Classification | Warning ; Skin Irrit. 2 (H315), Eye Irrit. 2A (H319). | Standard Nitrile gloves (0.11mm) are sufficient for incidental contact; double-gloving recommended for spills. |
| Flash Point | >100°C (Predicted) | Not classified as "Ignitable" (D001) under RCRA, but combustible. |
| Reactivity | Stable. Incompatible with strong oxidizers. | Segregation: Keep away from nitric acid or perchlorates in the Satellite Accumulation Area (SAA). |
| Thermal Decomp. | Releases CO, CO₂, and NOx (Nitrogen Oxides). | Destruction Method: Must be incinerated in a facility with scrubbers; never burn in open pits. |
Pre-Disposal Protocol: The "Self-Validating" Workflow
To ensure safety, follow this causal logic: Identify -> Segregate -> Package -> Label.
A. Personal Protective Equipment (PPE)
-
Eyes: Chemical splash goggles (ANSI Z87.1).
-
Skin: Lab coat + Nitrile gloves (minimum thickness 4 mil).
-
Respiratory: If handling large quantities of powder outside a fume hood, use an N95 or P100 particulate respirator.
B. Waste Stream Segregation
The Cbz group is an organic carbamate.[1][2] It does not contain halogens (Cl, Br, F) in its native structure.
-
IF PURE: Dispose of as Solid Hazardous Waste .
-
IF DISSOLVED: Segregate based on the solvent.
-
Dissolved in DCM/Chloroform:Halogenated Organic Waste .
-
Dissolved in Acetone/Methanol/Ethyl Acetate:Non-Halogenated Organic Waste .
-
Disposal Workflows
Scenario A: Routine Disposal (Expired or Excess Reagent)
-
Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or a glass amber jar with a Teflon-lined cap.
-
Transfer: Transfer the solid or viscous liquid into the container. Do not fill more than 90% to allow for expansion.
-
Labeling:
-
Apply the hazardous waste tag immediately.
-
Chemical Name: Write fully: "(R)-Benzyl (4-hydroxybutan-2-yl)carbamate". NO FORMULAS OR ABBREVIATIONS.
-
Hazard Checkbox: Check "Toxic" and "Irritant".
-
-
Storage: Place in the SAA secondary containment tray until pickup.
Scenario B: Spill Cleanup Response
If a spill occurs, the priority is containment to prevent tracking the irritant through the lab.
Figure 1: Step-by-step spill response protocol ensuring containment of carbamate residues.
Regulatory Compliance & Waste Codes
Proper coding ensures the waste is routed to the correct incinerator.
| Regulatory Body | Code/Classification | Reasoning |
| EPA (RCRA) | Not Listed (P/U) | This specific intermediate is not on the P or U lists. |
| Generator Status | Hazardous Waste | Due to GHS toxicity/irritant properties, it must not be treated as general refuse. |
| DOT (Shipping) | Not Regulated | Usually not regulated as a hazardous material for transport unless in solution with flammable solvents. |
| Destruction | Incineration | High-temperature incineration is required to break down the carbamate linkage safely. |
Note on "Carbamate" Listings: Do not confuse this compound with K156/K157 wastes. Those codes apply specifically to production wastes of carbamate pesticides. As a laboratory reagent, this compound is managed based on its characteristics (Toxicity/Ignitability) or as general organic chemical waste.
Visual Decision Tree: Waste Segregation
Use this logic flow to determine the final destination of your waste container.
Figure 2: Logic flow for segregating (R)-Benzyl (4-hydroxybutan-2-yl)carbamate waste streams.
References
-
National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for CID 54552873, Benzyl (4-hydroxybutan-2-yl)carbamate. Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). (2023). Resource Conservation and Recovery Act (RCRA) Regulations - Title 40 CFR Part 261. Retrieved from [Link]
-
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]
Sources
Personal protective equipment for handling (R)-Benzyl (4-hydroxybutan-2-yl)carbamate
[1][2]
Part 1: Executive Safety Summary
(R)-Benzyl (4-hydroxybutan-2-yl)carbamate is a chiral organic intermediate primarily used in the synthesis of pharmaceutical building blocks.[1][2] While often classified as a standard irritant, its role as a carbamate derivative necessitates strict adherence to exposure controls to prevent sensitization and respiratory distress.[2]
Immediate Hazard Profile (GHS Classification):
Part 2: Personal Protective Equipment (PPE) Matrix
| Protection Zone | Recommended Equipment | Scientific Rationale |
| Ocular | Chemical Splash Goggles (ANSI Z87.[1][2]1) | Standard safety glasses allow vapor entry from the sides.[2] Goggles provide a seal against the viscous oils often characteristic of this carbamate class.[2] |
| Dermal (Hand) | Double Nitrile Gloves (Min. 0.11 mm thickness) | Outer Layer: 5 mil Nitrile (changed every 2 hours). Inner Layer: 4 mil Nitrile (inspection layer). Why: Carbamates can permeate thin latex; double gloving prevents breakthrough during prolonged synthesis.[2] |
| Respiratory | N95 / P100 Respirator (if outside hood) | If handling the solid/powder form outside a fume hood, particulate protection is mandatory to prevent inhalation of fines (H335). |
| Body | Tyvek® Lab Coat or Chemical Apron | Cotton coats absorb liquids.[2] If this compound is a viscous oil (common for this MW), a spill on cotton ensures prolonged skin contact.[2] Use fluid-resistant materials.[2] |
Part 3: Operational Handling Protocol
This protocol is designed to eliminate "casual exposure"—the cumulative low-level contact that occurs during routine weighing and transfer.[2]
Workflow Logic
The following diagram outlines the critical decision points during the handling process to maintain containment.
Figure 1: Decision-based workflow for handling (R)-Benzyl (4-hydroxybutan-2-yl)carbamate based on physical state.
Step-by-Step Methodology
Step 1: Receipt & Inspection
-
Action: Upon receipt, inspect the bottle for crystallization. Chiral carbamates often exist as supercooled liquids or low-melting solids.[2]
-
Causality: If the compound has solidified in the threads of the cap, opening it can generate aerosolized dust.[2]
-
Protocol: Wipe the exterior of the bottle with a damp paper towel (acetone/ethanol) before opening to remove shipping contaminants.
Step 2: Weighing & Transfer
-
For Solids: Use a disposable anti-static weighing boat.[2] Do not use a metal spatula directly if the solid is sticky; use a Teflon-coated scoopula to prevent adhesion and subsequent flicking of particles.[2]
-
For Viscous Oils (Likely State):
-
Tare a syringe or a vial containing the source material.[2]
-
Withdraw the required amount.[2]
-
Weigh the source container again.[2]
-
Calculate the mass transferred by difference (Mass_initial - Mass_final).
-
Why: This "Reverse Weighing" technique prevents the compound from smearing on the balance pan, a common source of lab contamination.[2]
-
Step 3: Reaction Introduction
-
Solubility Check: This compound is soluble in organic solvents (DCM, DMSO, Methanol) but likely sparingly soluble in water.
-
Addition: Dissolve the compound in the reaction solvent inside the weighing vessel if possible, then transfer the solution. This ensures 100% mass transfer and reduces exposure risk.[2]
Part 4: Emergency Response & Disposal[2]
Spill Response Algorithm
In the event of a spill, immediate categorization determines the cleanup method.[2][4]
Figure 2: Triage logic for chemical spills involving carbamate intermediates.[1][2]
Waste Disposal Plan
-
Categorization: Non-Halogenated Organic Waste (unless dissolved in DCM/Chloroform).
-
Container: High-density polyethylene (HDPE) carboy.
-
Labeling: Must explicitly list "Carbamate Derivative" to alert waste handlers of potential nitrogenous hazards.[2]
-
Prohibited: Do not mix with strong acids (e.g., HCl, H2SO4) in the waste stream. Acidic hydrolysis can cleave the Cbz group, potentially releasing benzyl bromide or other reactive byproducts depending on the waste matrix.[2]
References
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
